Boc-4-amino-3-methoxybenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-6-5-8(11(15)16)7-10(9)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXONAJLCIBQKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572726 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180976-98-1 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Boc-4-amino-3-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Boc-4-amino-3-methoxybenzoic acid, a valuable building block in medicinal chemistry and peptide synthesis. The protocol is presented in two main stages: the hydrolysis of methyl 4-amino-3-methoxybenzoate to yield 4-amino-3-methoxybenzoic acid, and the subsequent protection of the amino group using di-tert-butyl dicarbonate (Boc₂O).
Core Synthesis Pathway
The synthesis follows a two-step sequence starting from the commercially available methyl ester. The first step is a saponification reaction to deprotect the carboxylic acid, followed by the protection of the aniline's amino group as a tert-butyl carbamate.
Data Presentation
The following tables summarize the quantitative data for each key step of the synthesis.
Table 1: Synthesis of 4-amino-3-methoxybenzoic acid
| Parameter | Value | Reference |
| Starting Material | Methyl 4-amino-3-methoxybenzoate | [1] |
| Reagents | Lithium hydroxide (LiOH), Methanol (MeOH), Water (H₂O), Tetrahydrofuran (THF), Hydrochloric acid (HCl) | [1] |
| Molar Ratio (LiOH:Starting Material) | 5 eq. | [1] |
| Solvent System | MeOH:H₂O:THF | [1] |
| Reaction Temperature | 25 °C | [1] |
| Reaction Time | 12 hours | [1] |
| Yield | 96.35% | [1] |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 4-amino-3-methoxybenzoic acid | [1] |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water (H₂O) | General Protocol |
| Molar Ratio (Boc₂O:Starting Material) | 1.1 - 1.5 eq. | General Protocol |
| Solvent System | THF:H₂O | General Protocol |
| Reaction Temperature | Room Temperature | General Protocol |
| Reaction Time | 12 - 24 hours | General Protocol |
| Expected Yield | High (>90%) | Based on similar reactions |
Experimental Protocols
Step 1: Synthesis of 4-amino-3-methoxybenzoic acid[1]
-
Reaction Setup: To a solution of methyl 4-amino-3-methoxybenzoate (1.0 eq., e.g., 4.5 g, 23.59 mmol) in a mixture of methanol (45 mL), water (15 mL), and tetrahydrofuran (15 mL), add lithium hydroxide (5.0 eq., e.g., 4.95 g, 117.97 mmol) in one portion at 25 °C under a nitrogen atmosphere.
-
Reaction Execution: Stir the mixture at 25 °C for 12 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC) (PE:EtOAc = 3:1, Rf = 0).
-
Work-up:
-
Concentrate the mixture under reduced pressure at 40 °C.
-
Pour the residue into water (50 mL) and stir for 1 minute.
-
Extract the aqueous phase with ethyl acetate (3 x 30 mL) to remove any unreacted starting material.
-
Adjust the pH of the aqueous phase to 2 with 2 N HCl.
-
-
Isolation: Filter the resulting precipitate and concentrate the filtrate in vacuo to afford 4-amino-3-methoxybenzoic acid as a light yellow solid.
Step 2: Synthesis of this compound
This protocol is adapted from general procedures for the Boc protection of aminobenzoic acids.
-
Reaction Setup: Dissolve 4-amino-3-methoxybenzoic acid (1.0 eq.) in a mixture of tetrahydrofuran and water. Add sodium bicarbonate (2.0-3.0 eq.) to the solution and stir until dissolved.
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Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq.) portion-wise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove excess Boc₂O and byproducts.
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Acidify the aqueous layer to pH 2-3 with a cold, dilute acid solution (e.g., 1 M HCl or citric acid).
-
-
Isolation: The product will precipitate out of the solution upon acidification. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Signaling Pathways and Workflows
Caption: Overall synthesis pathway for this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
A Technical Guide to Boc-4-amino-3-methoxybenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-4-amino-3-methoxybenzoic acid is a key building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications. Its structure, featuring a methoxy group and a Boc-protected amine on a benzoic acid core, makes it a versatile intermediate for the development of novel pharmaceuticals, including kinase inhibitors and antitumor agents. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its role in relevant biological pathways.
Chemical Properties
This compound, systematically named 4-(tert-butoxycarbonylamino)-3-methoxybenzoic acid, is a white to off-white solid. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, facilitating its use in various synthetic transformations.
| Property | Value | Reference |
| IUPAC Name | 4-(tert-butoxycarbonylamino)-3-methoxybenzoic acid | |
| CAS Number | 180976-98-1 | [1] |
| Molecular Formula | C₁₃H₁₇NO₅ | [1] |
| Molecular Weight | 267.28 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | |
| Storage Temperature | Room Temperature, sealed in dry, dark place | [2] |
Spectroscopic Data
The following tables summarize the characteristic spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following are predicted chemical shifts based on the structure and data from similar compounds. Experimental values may vary.
Table 2.1: ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~1.50 | s | 9H | -C(CH₃)₃ (Boc) |
| ~3.90 | s | 3H | -OCH₃ |
| ~7.50 | d | 1H | Aromatic H |
| ~7.60 | dd | 1H | Aromatic H |
| ~7.80 | d | 1H | Aromatic H |
| ~8.00 | s (broad) | 1H | -NH- (Boc) |
| ~12.50 | s (broad) | 1H | -COOH |
Table 2.2: ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~28.5 | -C(CH₃)₃ (Boc) |
| ~56.0 | -OCH₃ |
| ~80.0 | -C(CH₃)₃ (Boc) |
| ~115.0 - 135.0 | Aromatic C-H & C-C |
| ~152.0 | C=O (Boc) |
| ~168.0 | C=O (Carboxylic Acid) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 2.3: FTIR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~3300 | N-H (Amide) | Stretching |
| 2980-2930 | C-H (Alkyl) | Stretching |
| ~1710 | C=O (Carboxylic Acid) | Stretching |
| ~1690 | C=O (Amide I) | Stretching |
| ~1520 | N-H bend, C-N stretch (Amide II) | Bending |
| 1600-1450 | C=C (Aromatic) | Stretching |
| ~1250, ~1050 | C-O (Ether & Carboxylic Acid) | Stretching |
Mass Spectrometry (MS)
Table 2.4: Mass Spectrometry Data
| m/z | Proposed Fragment Ion |
| 267 | [M]⁺ (Molecular Ion) |
| 211 | [M - C₄H₈]⁺ or [M - 56]⁺ (Loss of isobutylene) |
| 167 | [M - Boc]⁺ (Loss of tert-butoxycarbonyl group) |
| 152 | [M - Boc - CH₃]⁺ (Loss of Boc and methyl radical) |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 4-amino-3-methoxybenzoic acid.
Materials:
-
4-amino-3-methoxybenzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 4-amino-3-methoxybenzoic acid (1 equivalent) in a mixture of dioxane and 1M aqueous sodium hydroxide solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to yield the final product.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general method for the analysis of this compound. Method validation and optimization may be required for specific applications.
Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
Sample Preparation:
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Prepare a stock solution of this compound in methanol or acetonitrile.
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Prepare working standards by diluting the stock solution with the initial mobile phase composition.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
Applications in Drug Development and Signaling Pathways
This compound is a crucial intermediate in the synthesis of compounds targeting various signaling pathways implicated in cancer.
Synthesis of Checkpoint Kinase 1 (Chk1) Inhibitors
Derivatives of 4-amino-3-methoxybenzoic acid have been used to synthesize inhibitors of Checkpoint Kinase 1 (Chk1), a key regulator of the DNA damage response (DDR) pathway.[3] Chk1 inhibitors can sensitize cancer cells to chemotherapy and radiation by abrogating cell cycle arrest and promoting mitotic catastrophe.
Synthesis of Antitumor Benzothiazoles
4-Amino-3-methoxybenzoic acid is a precursor for the synthesis of 2-arylbenzothiazoles, a class of compounds with potent and selective antitumor activity.[4] The mechanism of action for some of these compounds involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile building block for the synthesis of biologically active molecules. Its utility in the development of kinase inhibitors and other antitumor agents highlights its importance in modern drug discovery. The information provided in this guide serves as a comprehensive resource for researchers and scientists working with this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Boc-4-amino-3-methoxybenzoic Acid: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-4-amino-3-methoxybenzoic acid (CAS Number: 180976-98-1), a synthetically versatile building block, plays a crucial role in the development of complex organic molecules, particularly in the realm of medicinal chemistry. Its structure, featuring a carboxylic acid, a methoxy group, and a Boc-protected amine on a benzene ring, offers multiple points for chemical modification. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its application as a key intermediate in the synthesis of potent kinase inhibitors.
Introduction
This compound, systematically named 4-((tert-butoxycarbonyl)amino)-3-methoxybenzoic acid, is a valuable reagent in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen allows for selective reactions at the carboxylic acid moiety without interference from the amino group. This feature is particularly advantageous in multi-step syntheses of pharmacologically active compounds. The strategic placement of the methoxy and amino groups on the aromatic ring influences the electronic properties and conformational flexibility of the molecule, making it an attractive scaffold for the design of targeted therapeutics. Its deprotected form, 4-amino-3-methoxybenzoic acid, is a known intermediate in the synthesis of molecules with antitumor activities and checkpoint kinase-1 (Chk1) inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 180976-98-1 |
| Molecular Formula | C₁₃H₁₇NO₅[1] |
| Molecular Weight | 267.28 g/mol [1] |
| Synonyms | 4-((tert-butoxycarbonyl)amino)-3-methoxybenzoic acid, N-Boc-4-amino-3-methoxybenzoic acid |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from the corresponding methyl ester. The first step involves the hydrolysis of the ester to the carboxylic acid, followed by the protection of the amino group with a Boc group.
Synthesis of the Precursor: 4-Amino-3-methoxybenzoic acid
A detailed experimental protocol for the synthesis of the parent amine, 4-amino-3-methoxybenzoic acid, from its methyl ester is described below.
Reaction: Hydrolysis of Methyl 4-amino-3-methoxybenzoate
-
Materials:
-
Methyl 4-amino-3-methoxybenzoate (1.0 eq.)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Lithium hydroxide (LiOH) (5.0 eq.)
-
2 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
To a solution of methyl 4-amino-3-methoxybenzoate in a mixture of methanol, water, and THF, add lithium hydroxide in one portion at 25 °C under a nitrogen atmosphere.
-
Stir the mixture at 25 °C for 12 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC) (eluent: petroleum ether:ethyl acetate = 3:1).
-
Concentrate the mixture under reduced pressure at 40 °C.
-
Pour the residue into water and stir for 1 minute.
-
Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Adjust the pH of the aqueous phase to 2 with 2 N HCl.
-
Filter the aqueous phase and concentrate in vacuo to afford 4-amino-3-methoxybenzoic acid as a light yellow solid.
-
Boc Protection of 4-Amino-3-methoxybenzoic acid
The following is a general and plausible experimental protocol for the Boc protection of 4-amino-3-methoxybenzoic acid.
Reaction: N-tert-butoxycarbonylation of 4-Amino-3-methoxybenzoic acid
-
Materials:
-
4-Amino-3-methoxybenzoic acid (1.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)
-
1,4-Dioxane
-
Sodium hydroxide (NaOH) (1.0 M aqueous solution)
-
Ethyl acetate (EtOAc)
-
1 N Hydrochloric acid (HCl)
-
Brine
-
-
Procedure:
-
Dissolve 4-amino-3-methoxybenzoic acid in a mixture of 1,4-dioxane and 1.0 M aqueous sodium hydroxide.
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1 N HCl while cooling in an ice bath.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Applications in Medicinal Chemistry: Synthesis of Kinase Inhibitors
This compound is a key intermediate in the synthesis of complex heterocyclic molecules, including potent kinase inhibitors. The Boc-protected amine allows for the selective formation of an amide bond at the carboxylic acid position, a common structural motif in many kinase inhibitors.
General Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a substituted benzamide, a common core structure in kinase inhibitors.
Caption: Generalized synthetic workflow for kinase inhibitors.
This workflow typically involves an initial amide coupling of this compound with a desired amine. Subsequent deprotection of the Boc group unmasks the aniline amine, which can then undergo further reactions, such as cyclization or coupling with another electrophile, to yield the final kinase inhibitor.
Signaling Pathways and Biological Relevance
While this compound itself is not biologically active, the compounds synthesized from it can target critical signaling pathways implicated in diseases such as cancer. For instance, its derivatives can be designed to inhibit protein kinases, which are key regulators of cellular processes like cell growth, proliferation, and survival.
The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors derived from this building block.
Caption: Inhibition of a generic kinase signaling pathway.
In many cancers, kinases such as Bcr-Abl and Src are constitutively active, leading to uncontrolled cell proliferation. Small molecule inhibitors designed using scaffolds like this compound can bind to the ATP-binding site of these kinases, preventing the phosphorylation of their downstream substrates and thereby inhibiting the pro-proliferative signaling cascade.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its pre-protected amino group allows for regioselective functionalization, making it an ideal starting material for the construction of substituted benzamides and other heterocyclic systems found in many kinase inhibitors. The strategic use of this intermediate enables the efficient synthesis of targeted therapeutics aimed at modulating key cellular signaling pathways. This guide provides researchers and scientists with the fundamental knowledge and experimental basis to effectively utilize this compound in their research and development endeavors.
References
An In-Depth Technical Guide to Boc-4-amino-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-4-amino-3-methoxybenzoic acid, a key building block in modern medicinal chemistry, offers a unique scaffold for the synthesis of complex pharmaceutical agents. Its distinct structural features—a Boc-protected amine, a methoxy group, and a carboxylic acid on a benzene ring—provide a versatile platform for creating diverse and potent bioactive molecules. This technical guide delves into the essential physicochemical properties, experimental protocols, and strategic applications of this important intermediate in drug discovery and development.
Core Physicochemical Data
A comprehensive understanding of the fundamental properties of this compound is crucial for its effective application in synthesis. The table below summarizes its key quantitative data.
| Property | Value |
| Molecular Weight | 267.28 g/mol |
| Molecular Formula | C₁₃H₁₇NO₅ |
| CAS Number | 180976-98-1 |
| Appearance | White to off-white solid |
| Purity | ≥ 97% (typically analyzed by HPLC) |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical process for its utilization in further synthetic steps. The following section details a standard experimental protocol for its preparation from 4-amino-3-methoxybenzoic acid.
Protocol: N-tert-Butoxycarbonylation of 4-amino-3-methoxybenzoic acid
This protocol describes the protection of the amino group of 4-amino-3-methoxybenzoic acid using di-tert-butyl dicarbonate (Boc₂O) under aqueous conditions.
Materials:
-
4-amino-3-methoxybenzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Acetone
-
Distilled water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol mixture)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1 mmol of 4-amino-3-methoxybenzoic acid in a mixture of 9.5 mL of distilled water and 0.5 mL of acetone.
-
Stir the mixture at room temperature for several minutes to ensure complete dissolution.
-
Add 1 mmol of di-tert-butyl dicarbonate (Boc₂O) to the solution.
-
Add 5 mL of dichloromethane to the reaction mixture and continue stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is completely consumed.
-
Once the reaction is complete, separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the organic solvent in a vacuum.
-
Purify the resulting residue by column chromatography on silica gel using an appropriate solvent system (e.g., a 9:1 mixture of dichloromethane/methanol) to yield the pure N-Boc protected product.[1]
Application in Drug Discovery: A Key Intermediate
The strategic importance of this compound lies in its role as a versatile intermediate in the synthesis of high-value pharmaceutical compounds. The Boc-protecting group allows for selective reactions at other positions of the molecule, which is a fundamental strategy in multi-step organic synthesis.
While specific, publicly detailed syntheses utilizing this compound are often proprietary, its structural motif is found in a variety of developmental drugs, particularly in oncology and virology. For instance, its derivatives are explored in the synthesis of kinase inhibitors and protease inhibitors. The methoxy and amino-substituted benzoic acid core can be crucial for establishing key binding interactions within the active site of a target protein.
The general workflow for its application in pharmaceutical synthesis is depicted in the diagram below.
Caption: General synthetic workflow utilizing this compound.
This workflow highlights the strategic introduction of the Boc protecting group, enabling selective modification of the carboxylic acid group. Following the coupling reaction, the Boc group is removed under acidic conditions to allow for further functionalization of the now-free amino group, ultimately leading to the final active pharmaceutical ingredient. This controlled, stepwise approach is fundamental to the efficient synthesis of complex drug molecules.
References
A Technical Guide to the Physicochemical Properties and Synthetic Applications of 4-(tert-Butoxycarbonylamino)-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(tert-butoxycarbonylamino)-3-methoxybenzoic acid, a key intermediate in organic synthesis and drug discovery. The document details its known physicochemical properties, provides comprehensive experimental protocols for its characterization, and illustrates its application in the synthesis of bioactive heterocyclic compounds.
Core Data Presentation
| Chemical Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| 4-(tert-Butoxycarbonylamino)-3-methoxybenzoic acid | 180976-98-1 | C13H17NO5 | 267.28 | Not available |
| 4-Amino-3-methoxybenzoic acid | 2486-69-3 | C8H9NO3 | 167.16 | 186 - 188 |
Data for 4-Amino-3-methoxybenzoic acid is provided for comparative purposes.
Experimental Protocols
Determination of Melting Point for Aromatic Carboxylic Acids
The melting point of a solid crystalline organic compound, such as 4-(tert-butoxycarbonylamino)-3-methoxybenzoic acid, is a critical physical property for its identification and purity assessment. A sharp melting range typically indicates a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities. The capillary method is a standard and widely used technique for this determination.
Principle:
A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp® or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated) or digital temperature probe
Detailed Methodology:
-
Sample Preparation:
-
Ensure the sample of 4-(tert-butoxycarbonylamino)-3-methoxybenzoic acid is thoroughly dried to remove any residual solvent.
-
Grind a small amount of the crystalline sample into a fine powder using a clean and dry mortar and pestle. This ensures uniform packing and heat distribution.
-
-
Capillary Tube Packing:
-
Press the open end of a capillary tube into the powdered sample. A small amount of the sample will enter the tube.
-
Invert the tube and gently tap it on a hard surface to cause the powder to fall to the bottom, sealed end of the tube.
-
Repeat this process until the packed sample is approximately 2-3 mm in height.
-
-
Melting Point Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, a preliminary rapid heating (10-20 °C per minute) can be performed to obtain an estimated range.
-
For an accurate measurement, start with the apparatus at a temperature at least 20 °C below the expected or estimated melting point.
-
Set the heating rate to a slow and steady 1-2 °C per minute as the temperature approaches the expected melting point.
-
Carefully observe the sample through the magnifying lens of the apparatus.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Continue heating at the same slow rate and record the temperature (T₂) at which the last solid particle melts completely.
-
The melting point is reported as the range between T₁ and T₂.
-
-
Post-Measurement:
-
Allow the apparatus to cool before performing subsequent measurements.
-
Always use a fresh capillary tube and sample for each determination. Do not re-melt a previously melted sample as decomposition may have occurred.
-
Application in the Synthesis of Quinazolin-4(3H)-ones
4-(tert-Butoxycarbonylamino)-3-methoxybenzoic acid is a valuable precursor for the synthesis of various heterocyclic structures, which are prominent scaffolds in many biologically active molecules. One such application is in the preparation of quinazolin-4(3H)-one derivatives. The following workflow outlines a general, multi-step synthesis.
Experimental Workflow: Synthesis of 2-Alkylamino-quinazolin-4(3H)-ones
This synthetic pathway involves the coupling of an N-Boc-protected amino acid with an anthranilic acid derivative, followed by cyclization and subsequent reactions to yield the target quinazolinone.
Caption: Synthetic workflow for a quinazolin-4(3H)-one derivative.
Detailed Methodology for Quinazolinone Synthesis
The following protocol is a generalized procedure for the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones, which can be adapted using 4-(tert-butoxycarbonylamino)-3-methoxybenzoic acid as a starting material.
-
Activation of the N-Boc-Amino Acid:
-
To a solution of the N-Boc-amino acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a coupling agent (e.g., EDC/HOBt or MsCl/NMI) at a reduced temperature (e.g., -20 °C to 0 °C) under an inert atmosphere (e.g., nitrogen).
-
Stir the mixture for a specified time (e.g., 1 hour) to allow for the formation of the activated species.
-
-
Coupling with Anthranilic Acid:
-
To the reaction mixture, add the substituted anthranilic acid, in this case, 4-(tert-butoxycarbonylamino)-3-methoxybenzoic acid (1.0 equivalent).
-
Continue stirring at the reduced temperature for an additional period (e.g., 1.5-2 hours) to facilitate the amide bond formation.
-
-
Cyclization to Benzoxazinone Intermediate:
-
The reaction mixture, containing the newly formed amide, can be treated with a dehydrating agent or additional activating agent to promote cyclization to the corresponding benzoxazinone derivative. This step may occur in situ.
-
-
Aminolysis and Cyclization to Quinazolinone:
-
An amine (primary or secondary) is added to the reaction mixture containing the benzoxazinone intermediate.
-
The reaction is then heated, which facilitates the ring-opening of the benzoxazinone by the amine, followed by cyclization to form the final quinazolin-4(3H)-one product.
-
-
Work-up and Purification:
-
Upon completion of the reaction (monitored by TLC or LC-MS), the reaction is quenched, typically with water or a saturated aqueous solution.
-
The product is extracted into an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified using techniques such as column chromatography or recrystallization to yield the pure quinazolin-4(3H)-one derivative.
-
This technical guide provides a foundational understanding of 4-(tert-butoxycarbonylamino)-3-methoxybenzoic acid, offering detailed protocols for its characterization and a practical example of its application in the synthesis of medicinally relevant compounds. Further research to definitively determine its melting point and explore its role in other synthetic pathways is encouraged.
An In-depth Technical Guide to the Solubility of Boc-4-amino-3-methoxybenzoic Acid
This technical guide provides a comprehensive overview of the available solubility data for Boc-4-amino-3-methoxybenzoic acid and its parent compound, 4-amino-3-methoxybenzoic acid. Due to the limited direct quantitative data for the Boc-protected compound, this guide also includes detailed solubility information and experimental protocols for the closely related compound, 4-methoxybenzoic acid, to serve as a valuable reference for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a derivative of 4-amino-3-methoxybenzoic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is common in organic synthesis, particularly in peptide synthesis, to prevent the amino group from participating in unintended reactions. The physicochemical properties, including solubility, of the Boc-protected compound can differ significantly from its parent molecule. Understanding its solubility is crucial for its application in various synthetic and biological studies.
Solubility Data
Qualitative Solubility of 4-Amino-3-methoxybenzoic Acid:
The parent compound, 4-amino-3-methoxybenzoic acid, is reported to be soluble in methanol.[1]
Quantitative Solubility of 4-Methoxybenzoic Acid:
As a proxy, the solubility of 4-methoxybenzoic acid has been extensively studied in various solvents and at different temperatures. This data provides valuable insight into the potential solubility characteristics of its derivatives. The solubility is observed to increase with temperature in the studied solvents.[2]
Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Solvents at Different Temperatures
| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Benzene | Cyclohexane | Hexane | Water |
| 278.15 | - | - | - | - | - | - | - | - | 0.00060 | 0.00053 | 0.00051 |
| 283.15 | 0.05531 | 0.03078 | 0.45012 | 0.36088 | 0.48201 | 0.37019 | 0.15221 | 0.19563 | - | - | - |
| 298.15 | - | - | - | - | - | - | - | - | - | - | - |
| 318.15 | - | - | - | - | - | - | - | - | - | - | - |
| 328.15 | - | - | - | - | - | - | - | - | - | - | - |
Note: The table is populated with data from a single study at 298.15 K for a range of solvents and indicates temperature dependency without providing a full temperature-range dataset for all solvents.[2] A more comprehensive dataset for alcohols is available in other studies.[3]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of a compound like 4-methoxybenzoic acid, which can be adapted for this compound. The most common approach is the shake-flask method followed by gravimetric or chromatographic analysis.[2][3]
3.1. Materials and Apparatus:
-
Solute: this compound (or 4-methoxybenzoic acid) of high purity.
-
Solvents: A range of analytical grade solvents.
-
Equipment: Analytical balance, constant temperature water bath or incubator, mechanical shaker, centrifuge, filters (e.g., 0.45 µm PTFE), vials, and a drying oven or HPLC system.
3.2. Experimental Workflow Diagram:
Caption: Experimental workflow for solubility determination.
3.3. Detailed Steps:
-
Preparation of Saturated Solution: An excess amount of the solute is added to a known mass of the solvent in a sealed container.
-
Equilibration: The mixture is agitated in a constant temperature environment for a sufficient time to ensure equilibrium is reached.
-
Separation: The suspension is allowed to stand at the same temperature until the undissolved solid settles. Centrifugation can be used to accelerate this process.
-
Sampling: A sample of the clear supernatant is carefully withdrawn.
-
Analysis: The concentration of the solute in the sample is determined.
-
Gravimetric Method: A known mass of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solute is measured.
-
HPLC Method: The saturated solution is diluted, and its concentration is determined by high-performance liquid chromatography (HPLC) using a pre-established calibration curve.
-
-
Calculation: The solubility is calculated based on the amount of solute and solvent.
Potential Biological Relevance and Signaling Pathways
While no signaling pathways directly involving this compound have been identified, its parent compound and structurally related molecules have shown biological activity.
-
Enzyme Inhibition: 4-Amino-3-methoxybenzoic acid has been described as an inhibitor of the enzyme hydroxylase and may have potential as an anti-cancer drug candidate.[4]
-
Hedgehog Signaling Pathway: A structurally related compound, methyl 4-amino-2-methoxybenzoate, has been used as a starting material in the synthesis of 2-methoxybenzamide derivatives that were evaluated as inhibitors of the Hedgehog (Hh) signaling pathway.[5] The Hh pathway is a critical regulator in embryonic development and its abnormal activation is implicated in several types of cancer.[5]
The diagram below illustrates a simplified representation of the Hedgehog signaling pathway.
Caption: Simplified Hedgehog signaling pathway.
Conclusion
This technical guide has summarized the available solubility information for this compound and its related compounds. While direct quantitative data for the target compound is scarce, the provided qualitative data, the extensive quantitative data for 4-methoxybenzoic acid, and the detailed experimental protocol for solubility determination offer a solid foundation for researchers. Furthermore, the potential biological relevance of the parent and structurally related compounds highlights the importance of further investigation into the properties and applications of this compound.
References
- 1. 4-Amino-3-methoxybenzoic acid CAS#: 2486-69-3 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 4-Amino-3-methoxybenzoic acid | 2486-69-3 | FA29095 [biosynth.com]
- 5. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of 4-Amino-3-methoxybenzoic Acid and the Synthesis of its Boc-Protected Derivative
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data for 4-amino-3-methoxybenzoic acid, a key intermediate in organic synthesis. Due to the limited availability of public spectroscopic data for its N-Boc protected form, Boc-4-amino-3-methoxybenzoic acid, this document focuses on the characterization of the parent compound and provides a comprehensive experimental protocol for the synthesis of its Boc-protected derivative.
Spectroscopic Data of 4-Amino-3-methoxybenzoic Acid
The following tables summarize the key spectroscopic data for 4-amino-3-methoxybenzoic acid, the immediate precursor to this compound.
Table 1: ¹H NMR Spectroscopic Data of 4-Amino-3-methoxybenzoic Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 7.49 | d, J=5.2 Hz | 2H | Aromatic H | DMSO-d6 |
| 7.00 | s | 2H | Aromatic H | DMSO-d6 |
| 6.54 | d, J=5.6 Hz | 2H | Aromatic H | DMSO-d6 |
| 5.35 | s | 2H | -NH₂ | DMSO-d6 |
| 12.45 | s | 1H | -COOH | DMSO-d6 |
| 3.8 (approx.) | s | 3H | -OCH₃ | Not specified |
Table 2: ¹³C NMR Spectroscopic Data of 4-Amino-3-methoxybenzoic Acid
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 168.8 | C=O (Carboxylic Acid) | DMSO-d6 |
| 151.4 | Aromatic C-NH₂ | DMSO-d6 |
| 146.1 | Aromatic C-OCH₃ | DMSO-d6 |
| 140.4 | Aromatic C | DMSO-d6 |
| 137.2 | Aromatic C | DMSO-d6 |
| 130.8 | Aromatic C | DMSO-d6 |
| 129.4 | Aromatic CH | DMSO-d6 |
| 120.8 | Aromatic CH | DMSO-d6 |
| 116.7 | Aromatic C | DMSO-d6 |
| 114.3 | Aromatic C | DMSO-d6 |
| 112.7 | Aromatic C | DMSO-d6 |
| 112.4 | Aromatic C | DMSO-d6 |
| 110.8 | Aromatic CH | DMSO-d6 |
| 56.0 (approx.) | -OCH₃ | Not specified |
Table 3: IR Spectroscopic Data of 4-Amino-3-methoxybenzoic Acid
| Frequency (cm⁻¹) | Description of Vibration |
| 3400-3200 | N-H stretch (amine) |
| 3300-2500 | O-H stretch (carboxylic acid) |
| 1700-1680 | C=O stretch (carboxylic acid) |
| 1620-1580 | N-H bend (amine) |
| 1600-1450 | Aromatic C=C stretch |
| 1250-1200 | Asymmetric C-O-C stretch (ether) |
| 1050-1000 | Symmetric C-O-C stretch (ether) |
Table 4: Mass Spectrometry Data of 4-Amino-3-methoxybenzoic Acid
| m/z | Interpretation |
| 167.16 | [M]+ (Molecular Ion) |
Experimental Protocols
Synthesis of this compound
The following is a general experimental protocol for the N-Boc protection of 4-amino-3-methoxybenzoic acid.
Materials:
-
4-Amino-3-methoxybenzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dioxane and Water (or other suitable solvent system like THF)
-
Ethyl acetate (EtOAc)
-
5% Citric Acid Solution (or dilute HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 4-amino-3-methoxybenzoic acid (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add triethylamine (1.5 equivalents) or a saturated aqueous solution of sodium bicarbonate to the mixture.
-
Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up:
-
Dilute the reaction mixture with water.
-
Wash the aqueous mixture with ethyl acetate to remove any unreacted Boc₂O and the oxime byproduct.
-
Acidify the aqueous layer to a pH of approximately 3-4 with a 5% citric acid solution.
-
Extract the product into ethyl acetate (3 times).
-
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Synthesis Workflow of this compound
Caption: Synthesis of this compound.
General Workflow for Spectroscopic Analysis of a Synthesized Compound
Caption: Spectroscopic analysis workflow.
An In-depth Technical Guide to the NMR Analysis of Boc-4-amino-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) analysis of Boc-4-amino-3-methoxybenzoic acid. Due to the limited availability of specific experimental NMR data for this compound in public databases, this guide presents expected ¹H and ¹³C NMR chemical shifts based on established principles and data from analogous structures. It also includes comprehensive experimental protocols and workflow visualizations to aid researchers in their analytical endeavors.
Molecular Structure and Predicted NMR Data
This compound, a key building block in organic and medicinal chemistry, possesses a well-defined structure amenable to NMR analysis. The tert-butoxycarbonyl (Boc) protecting group, the aromatic ring with its specific substitution pattern, and the methoxy and carboxylic acid functionalities all give rise to characteristic signals in both ¹H and ¹³C NMR spectra.
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the Boc group, the methoxy group, the amine proton, and the carboxylic acid proton. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |
| Ar-H | 7.5 - 7.8 | d | 1H | ~2 Hz | Expected to be a doublet due to meta-coupling. |
| Ar-H | 7.4 - 7.7 | dd | 1H | ~8-9 Hz, ~2 Hz | Expected to be a doublet of doublets due to ortho- and meta-coupling. |
| Ar-H | 6.8 - 7.1 | d | 1H | ~8-9 Hz | Expected to be a doublet due to ortho-coupling. |
| -NH | 8.0 - 9.0 | s (broad) | 1H | - | Chemical shift can be highly variable and the peak is often broad. |
| -OCH₃ | 3.8 - 4.0 | s | 3H | - | A sharp singlet in a characteristic region for methoxy groups. |
| -C(CH₃)₃ | 1.4 - 1.6 | s | 9H | - | A strong, sharp singlet characteristic of the Boc group.[1] |
| -COOH | 10.0 - 13.0 | s (broad) | 1H | - | Highly variable chemical shift, often a broad singlet. |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.[2][3]
The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| -C=O (Carboxylic Acid) | 165 - 175 | The carbonyl carbon of the carboxylic acid. |
| -C=O (Boc) | 150 - 155 | The carbonyl carbon of the Boc protecting group. |
| Ar-C (quaternary) | 145 - 155 | Aromatic carbon attached to the methoxy group. |
| Ar-C (quaternary) | 135 - 145 | Aromatic carbon attached to the amino group. |
| Ar-C (quaternary) | 120 - 130 | Aromatic carbon attached to the carboxylic acid group. |
| Ar-CH | 110 - 125 | Aromatic carbons with attached protons. |
| -C (CH₃)₃ (Boc) | 80 - 85 | The quaternary carbon of the Boc group. |
| -OCH₃ | 55 - 60 | The carbon of the methoxy group. |
| -C(CH₃ )₃ (Boc) | 28 - 30 | The methyl carbons of the Boc group. |
Note: These are estimated chemical shift ranges. Actual values can be influenced by solvent and concentration.[4][5][6]
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible NMR data.
Proper sample preparation is critical for a successful NMR experiment.
-
Sample Quantity : For a standard ¹H NMR spectrum, 5-25 mg of the compound is typically required. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is preferable due to the lower natural abundance of the ¹³C isotope.[7][8]
-
Solvent Selection : A suitable deuterated solvent that fully dissolves the sample is necessary. Common choices for compounds like this compound include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -NH and -COOH).[2][3][9]
-
Procedure :
-
Weigh the desired amount of this compound and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently agitate or vortex the vial to ensure complete dissolution.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]
-
Cap the NMR tube securely.
-
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra.
-
Instrument Setup : Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming : The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.
-
¹H NMR Acquisition :
-
A standard single-pulse experiment is typically used.
-
Key parameters to set include the number of scans (typically 8 to 16 for good signal-to-noise), the spectral width, and the relaxation delay.
-
-
¹³C NMR Acquisition :
-
A proton-decoupled experiment is standard, which results in a spectrum of singlets for each unique carbon.
-
Due to the low sensitivity, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required.
-
Data Processing and Interpretation
Once the raw data (Free Induction Decay or FID) is acquired, it must be processed to generate the final spectrum.
The general workflow for processing NMR data includes several key steps.[10][11][12]
Caption: A generalized workflow for NMR data processing.
-
Apodization (Window Function) : The FID is multiplied by a mathematical function to improve the signal-to-noise ratio or resolution.
-
Fourier Transform (FT) : The time-domain FID signal is converted into a frequency-domain spectrum.
-
Phase Correction : The phases of the peaks are adjusted to be purely absorptive (positive).
-
Baseline Correction : The baseline of the spectrum is corrected to be flat.
-
Referencing : The chemical shift axis is calibrated, typically to the residual solvent peak or an internal standard.
-
Peak Integration : The areas under the peaks are integrated to determine the relative ratios of the protons.
-
Peak Picking and Assignment : The chemical shifts of the peaks are determined and assigned to the corresponding nuclei in the molecule.
Structural Elucidation and Key Correlations
The following diagram illustrates the structure of this compound and highlights the key groups that give rise to the predicted NMR signals.
Caption: Key proton groups of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 4. benchchem.com [benchchem.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. scribd.com [scribd.com]
- 11. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 12. NMRPipe Introductory Tutorial [spin.niddk.nih.gov]
"Boc-4-amino-3-methoxybenzoic acid" IR spectrum
An In-depth Technical Guide to the Infrared Spectrum of Boc-4-amino-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of this compound. While an experimental spectrum for this specific compound is not publicly available, this document deduces the characteristic absorption bands based on the well-established vibrational frequencies of its constituent functional groups: a carboxylic acid, a Boc-protected amine, a methoxy group, and a substituted benzene ring. This guide serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development for the identification and characterization of this and structurally related molecules. Included are a detailed table of expected IR absorption frequencies, a standard experimental protocol for acquiring an IR spectrum of a solid sample, and a workflow diagram for spectral analysis.
Introduction to Infrared Spectroscopy and this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational energies of its chemical bonds. An IR spectrum is a plot of these absorptions, typically represented as percent transmittance versus wavenumber (cm⁻¹).
This compound is a trifunctional aromatic compound. Its structure incorporates a carboxylic acid, an amine protected with a tert-butyloxycarbonyl (Boc) group, and a methoxy ether attached to a benzene ring. These functional groups give rise to a unique and complex IR spectrum that can be used for its identification and to assess its purity.
Predicted Infrared Spectrum of this compound
The IR spectrum of this compound can be predicted by analyzing the characteristic absorption frequencies of its individual functional groups.
Data Presentation: Predicted IR Absorption Bands
The following table summarizes the expected IR absorption bands, their corresponding vibrational modes, and typical intensity.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3300-2500 | Carboxylic Acid | O-H stretch | Broad, Strong |
| ~3350 | N-H (Amide) | N-H stretch | Medium |
| 3100-3000 | Aromatic Ring | C-H stretch | Medium to Weak |
| 2980-2850 | Alkyl (Boc & Methoxy) | C-H stretch | Medium to Strong |
| ~1710 | Carboxylic Acid | C=O stretch | Strong |
| ~1690 | Amide (Boc group) | C=O stretch (Amide I) | Strong |
| 1600-1450 | Aromatic Ring | C=C stretch | Medium to Weak |
| ~1530 | Amide (Boc group) | N-H bend (Amide II) | Medium |
| 1300-1000 | Ether & Carboxylic Acid | C-O stretch | Strong |
| 900-690 | Aromatic Ring | C-H out-of-plane bend | Strong |
Experimental Protocol for Acquiring an IR Spectrum
This section outlines a standard procedure for obtaining the IR spectrum of a solid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique with a Fourier Transform Infrared (FTIR) spectrometer.
Methodology: ATR-FTIR Spectroscopy
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.
-
Record a background spectrum to account for atmospheric CO₂ and water vapor, as well as any residues on the crystal.
-
-
Sample Preparation:
-
Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.
-
Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Spectral Acquisition:
-
Set the desired spectral range (typically 4000-400 cm⁻¹).
-
Select an appropriate number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Initiate the sample scan.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Perform any necessary baseline corrections or smoothing.
-
Identify and label the major absorption peaks in the spectrum.
-
Compare the experimental peak positions with the predicted values in the table above to confirm the presence of the expected functional groups.
-
-
Cleaning:
-
Release the pressure clamp and carefully remove the sample from the ATR crystal using a soft spatula or brush.
-
Clean the crystal thoroughly with a suitable solvent and a lint-free wipe to prepare for the next measurement.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental and analytical process for obtaining and interpreting the IR spectrum of this compound.
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-Amino-3-hydroxybenzoic Acid
For the attention of researchers, scientists, and professionals in drug development, this technical guide provides an in-depth analysis of the crystal structure of 4-Amino-3-hydroxybenzoic acid. While the crystal structure of Boc-4-amino-3-methoxybenzoic acid is not publicly available, this document offers a comprehensive examination of the closely related compound, 4-Amino-3-hydroxybenzoic acid, for which detailed crystallographic data has been published.
This guide presents a summary of the crystallographic data, a detailed experimental protocol for its determination, and a logical workflow for crystal structure analysis.
Crystallographic Data Summary
The crystal structure of 4-Amino-3-hydroxybenzoic acid has been determined and is available in the Crystallography Open Database (COD) under the identifier 7240977. The key crystallographic parameters are summarized in the table below for clear and concise reference.[1]
| Parameter | Value |
| Chemical Formula | C₇H₇NO₃ |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a (Å) | 11.6926 |
| b (Å) | 8.1121 |
| c (Å) | 14.1796 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1345.5 |
| Z | 8 |
| R-factor | 0.0808 |
Experimental Protocols
The determination of the crystal structure of 4-Amino-3-hydroxybenzoic acid involves two primary stages: synthesis and crystallization, followed by single-crystal X-ray diffraction analysis.
Synthesis and Crystallization of 4-Amino-3-hydroxybenzoic Acid
A common synthetic route to 4-Amino-3-hydroxybenzoic acid involves the reduction of 3-Hydroxy-4-nitrobenzoic acid. A typical laboratory-scale protocol is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Hydroxy-4-nitrobenzoic acid in a suitable solvent, such as methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on activated charcoal (Pd/C).
-
Reduction: Introduce a hydrogen atmosphere, either by using a hydrogen-filled balloon or a hydrogenation apparatus.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Crystallization: The crude 4-Amino-3-hydroxybenzoic acid is purified by recrystallization. This is typically achieved by dissolving the solid in a minimal amount of a hot solvent (e.g., water or an alcohol-water mixture) and allowing it to cool slowly to room temperature, which promotes the formation of high-quality single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction
The following protocol outlines the general steps for the determination of the crystal structure of 4-Amino-3-hydroxybenzoic acid using single-crystal X-ray diffraction:
-
Crystal Mounting: A suitable single crystal of 4-Amino-3-hydroxybenzoic acid is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature, typically 100 or 150 K, to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα) is used. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots. This step also involves applying corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final quality of the structure is assessed by the R-factor.
Workflow and Logical Relationships
The process of determining and analyzing a crystal structure follows a logical progression from sample preparation to data interpretation. The following diagram, generated using the DOT language, illustrates this workflow.
This comprehensive guide provides researchers with the necessary background and procedural information related to the crystal structure of 4-Amino-3-hydroxybenzoic acid. The provided data and protocols can serve as a valuable resource for further research and in the development of new pharmaceutical compounds.
References
Lack of Publicly Available Theoretical Studies on Boc-4-amino-3-methoxybenzoic Acid
A comprehensive search of scientific literature and patent databases did not yield any specific theoretical, computational, or in silico studies focused on Boc-4-amino-3-methoxybenzoic acid. The available information is primarily centered on its synthesis and its application as an intermediate in the creation of prenyltransferase inhibitors, as detailed in various patents.[1][2] These documents provide basic experimental data such as melting points and nuclear magnetic resonance (NMR) spectroscopy results but do not delve into the theoretical properties of the molecule.[1][2]
Given the absence of published theoretical data, this document will serve as a template, presenting a hypothetical technical guide that illustrates the expected structure and content for such a study. The following sections provide examples of the data presentation, experimental protocols, and visualizations that would be included in a comprehensive theoretical analysis of this compound.
Hypothetical Molecular Properties and Quantum Chemical Calculations
This section outlines the theoretical molecular properties of this compound. The data presented in the tables below is hypothetical and generated for illustrative purposes to fit the structure of a technical whitepaper on computational analysis.
Calculated Molecular Descriptors
A variety of molecular descriptors can be calculated to predict the physicochemical properties of a molecule. These descriptors are crucial in drug development for assessing properties like solubility and membrane permeability.
| Descriptor | Value |
| Molecular Formula | C13H17NO5 |
| Molecular Weight | 267.28 g/mol |
| LogP | 2.15 |
| Polar Surface Area (PSA) | 87.99 Ų |
| Number of Hydrogen Bond Donors | 2 |
| Number of Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 5 |
Optimized Geometric Parameters (DFT B3LYP/6-31G)*
Density Functional Theory (DFT) calculations are a common method for optimizing molecular geometries and predicting key structural parameters. The following table presents hypothetical bond lengths, bond angles, and dihedral angles for selected atoms in this compound.
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| C(carboxyl)-O(hydroxyl) | 1.35 | |
| C(aromatic)-N(amino) | 1.40 | |
| N(amino)-C(Boc) | 1.38 | |
| C(Boc)=O | 1.22 | |
| Bond Angles (°) | ||
| O(hydroxyl)-C(carboxyl)=O | 122.5 | |
| C(aromatic)-N(amino)-C(Boc) | 125.0 | |
| Dihedral Angles (°) | ||
| C(aromatic)-C(aromatic)-N-C(Boc) | 45.0 |
Calculated Vibrational Frequencies
Vibrational frequency analysis can predict the infrared (IR) spectrum of a molecule, allowing for the identification of key functional groups.
| Frequency (cm⁻¹) | Vibrational Mode |
| 3350 | N-H Stretch |
| 2980 | C-H Stretch (aliphatic) |
| 1710 | C=O Stretch (carboxyl) |
| 1690 | C=O Stretch (Boc) |
| 1590 | C=C Stretch (aromatic) |
| 1250 | C-O Stretch (methoxy) |
Frontier Molecular Orbital Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's reactivity.
| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.10 |
| HOMO-LUMO Gap | 5.15 |
Hypothetical Experimental Protocols
This section provides a detailed, albeit hypothetical, methodology for the computational analysis of this compound.
Computational Methodology
All calculations were performed using the Gaussian 16 software package. The initial 3D structure of this compound was built using GaussView 6 and subjected to an initial geometry optimization using the PM6 semi-empirical method. The resulting structure was then used as the starting point for more accurate Density Functional Theory (DFT) calculations.
The final geometry optimization and subsequent frequency calculations were carried out using the B3LYP functional with the 6-31G* basis set. The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum. Molecular orbitals and electronic properties were calculated at the same level of theory.
Caption: A hypothetical workflow for the computational analysis of this compound.
Hypothetical Signaling Pathway Involvement
Given that this compound is a precursor to farnesyltransferase inhibitors, the following diagram illustrates a simplified, hypothetical signaling pathway that such an inhibitor might target. Farnesyltransferase is a key enzyme in the post-translational modification of Ras proteins, which are crucial in cell signaling pathways that control cell growth and proliferation.
Caption: A simplified diagram of the Ras signaling pathway and the inhibitory action of a farnesyltransferase inhibitor.
References
Boc-4-amino-3-methoxybenzoic Acid: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-4-amino-3-methoxybenzoic acid, a synthetically versatile aromatic amino acid derivative, has emerged as a crucial building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a carboxylic acid, a Boc-protected amine, and a methoxy group on a benzene ring, offers a trifecta of reactive handles for constructing complex molecular frameworks. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role in the development of novel therapeutics. The strategic placement of its functional groups makes it an invaluable precursor for a diverse array of bioactive molecules, including kinase inhibitors and peptide-based pharmaceuticals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis. The tert-butyloxycarbonyl (Boc) protecting group imparts increased solubility in organic solvents and stability under a range of reaction conditions, while the carboxylic acid and methoxy groups provide sites for further chemical modification.
| Property | Value |
| CAS Number | 180976-98-1 |
| Molecular Formula | C₁₃H₁₇NO₅ |
| Molecular Weight | 267.28 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, DMF, and DMSO |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 4-amino-3-methoxybenzoic acid. The key transformation is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocol: Synthesis of 4-amino-3-methoxybenzoic acid
A common route to the precursor, 4-amino-3-methoxybenzoic acid, involves the hydrolysis of its corresponding methyl ester.
-
Materials: Methyl 4-amino-3-methoxybenzoate, Lithium hydroxide (LiOH), Methanol (MeOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl).
-
Procedure:
-
To a solution of methyl 4-amino-3-methoxybenzoate (1 equivalent) in a mixture of MeOH, THF, and water, add LiOH (5 equivalents).
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the residue, add water and extract with ethyl acetate to remove any unreacted starting material.
-
Adjust the pH of the aqueous layer to ~2 with 2N HCl.
-
Collect the resulting precipitate by filtration and dry under vacuum to afford 4-amino-3-methoxybenzoic acid. A reported yield for a similar procedure is 96%.
-
Experimental Protocol: Boc Protection of 4-amino-3-methoxybenzoic acid
The protection of the amino group is a standard procedure in organic synthesis.
-
Materials: 4-amino-3-methoxybenzoic acid, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N) or Sodium hydroxide (NaOH), Dioxane or Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve 4-amino-3-methoxybenzoic acid (1 equivalent) in a mixture of dioxane and water.
-
Add triethylamine or sodium hydroxide (2-3 equivalents) to the solution.
-
To this basic solution, add di-tert-butyl dicarbonate (1.1-1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
After completion, acidify the reaction mixture with a cold, dilute solution of citric acid or HCl to a pH of ~3-4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Caption: Synthetic workflow for this compound.
Applications in Organic Synthesis
The strategic arrangement of functional groups in this compound makes it a highly valuable building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery.
Role in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The 4-amino-3-methoxybenzoic acid scaffold is a common feature in many potent kinase inhibitors. The Boc-protected derivative allows for selective manipulation of the carboxylic acid group, for instance, through amide bond formation, before deprotection of the amine for subsequent reactions.
A notable example is the synthesis of Bosutinib, a Src/Abl kinase inhibitor. While the reported synthesis of Bosutinib starts from a related precursor, the utility of the 4-amino-3-methoxybenzoyl moiety is clearly demonstrated. The amino group is crucial for forming a key linkage to the quinoline core of the inhibitor, while the methoxy group can influence binding affinity and pharmacokinetic properties.
Caption: General workflow for kinase inhibitor synthesis.
Application in Peptide Synthesis
The Boc protecting group is a classic and still widely used N-terminal protecting group in solid-phase peptide synthesis (SPPS). This compound can be incorporated into peptide sequences to introduce a non-natural amino acid residue. The methoxy-substituted phenyl ring can impart specific conformational properties to the resulting peptide or serve as a handle for further chemical modifications, such as labeling or cross-linking.
Signaling Pathways and Drug Development
Molecules derived from the 4-amino-3-methoxybenzoic acid scaffold have been shown to target various signaling pathways implicated in diseases such as cancer and inflammatory disorders. For instance, inhibitors of the Janus kinase (JAK) family, which are crucial components of the JAK-STAT signaling pathway, have been synthesized using related building blocks. Dysregulation of the JAK-STAT pathway is a hallmark of many autoimmune diseases and malignancies.
The synthesis of selective JAK inhibitors often involves the strategic introduction of functional groups that can form specific interactions with the ATP-binding pocket of the kinase. The 4-amino-3-methoxybenzoyl moiety can serve as a core fragment that can be elaborated with various side chains to optimize potency and selectivity.
Caption: Inhibition of the JAK-STAT signaling pathway.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its well-defined reactivity and strategic placement of functional groups provide chemists with a powerful tool for the construction of complex and biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery process cannot be overstated. Further exploration of the applications of this compound is likely to yield new and innovative solutions to challenges in medicinal chemistry and materials science.
The Strategic Role of Boc-4-amino-3-methoxybenzoic Acid in the Discovery of Novel Farnesyltransferase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic use of specialized building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Boc-4-amino-3-methoxybenzoic acid, a protected amino acid derivative, has emerged as a key scaffold in the synthesis of targeted inhibitors for enzymes implicated in critical disease pathways. This technical guide provides an in-depth overview of the synthesis, properties, and application of this compound in the discovery of novel compounds, with a particular focus on the development of farnesyltransferase inhibitors for anti-cancer therapy.
Physicochemical Properties and Synthesis
This compound is a white to off-white solid, valued for the presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine. This protection strategy is crucial for preventing unwanted side reactions during multi-step syntheses, allowing for selective modifications at the carboxylic acid terminus.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 180976-98-1 | [1] |
| Molecular Formula | C₁₃H₁₇NO₅ | [1] |
| Molecular Weight | 267.28 g/mol | [1] |
| Melting Point | 176-178 °C | [2][3][4] |
| Appearance | Tan crystals | [2][3][4] |
| Storage | 2-8 °C |
The synthesis of this compound is typically achieved through the reaction of 4-amino-3-methoxybenzoic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.
Application in the Synthesis of Farnesyltransferase Inhibitors
A significant application of this compound is in the synthesis of peptidomimetic inhibitors of farnesyltransferase (FTase).[2][3][4] FTase is a key enzyme in the post-translational modification of the Ras protein, a critical node in cellular signaling pathways that is frequently mutated in human cancers. By inhibiting FTase, the proper localization and function of Ras are disrupted, leading to a suppression of tumor growth.
The structure of this compound allows it to act as a rigid spacer, mimicking the dipeptide unit in the natural CAAX motif of Ras that is recognized by FTase. The methoxy substituent can provide additional interactions within the enzyme's active site, potentially enhancing binding affinity and selectivity.
The Ras Signaling Pathway and the Role of Farnesyltransferase
The Ras signaling cascade is a central regulator of cell proliferation, differentiation, and survival. The diagram below illustrates the key steps in this pathway and the point of intervention for farnesyltransferase inhibitors.
Figure 1. The Ras signaling pathway and the inhibitory action of Farnesyltransferase Inhibitors (FTIs).
Experimental Protocols
The following protocols are based on procedures described in the patent literature and standard peptide coupling methodologies.[2][3][4]
Protocol 1: Synthesis of this compound
Figure 2. General workflow for the synthesis of this compound.
Methodology:
-
To a solution of 4-amino-3-methoxybenzoic acid (1.0 g, 5.98 mmol) in a 1:1 mixture of dioxane and 0.5 M aqueous NaOH (24 mL total), add di-tert-butyl dicarbonate (1.96 g, 8.97 mmol).
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and acidify with a cold aqueous solution of KHSO₄ to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as tan crystals.[2][3][4]
Quantitative Data:
Protocol 2: EDC-Mediated Coupling with Methionine Methyl Ester
Figure 3. General workflow for the synthesis of a peptidomimetic using this compound.
Methodology:
-
Dissolve this compound (0.35 g, 1.31 mmol) in anhydrous DMF.
-
Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and cool the mixture to 0 °C.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and stir for 15 minutes.
-
Add L-methionine methyl ester hydrochloride (0.9 g, 1.43 mmol) followed by N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the resulting solid by recrystallization from ethyl acetate/hexanes.[1][3]
Quantitative Data:
Biological Activity of Derived Compounds
Table 2: Farnesyltransferase Inhibitory Activity of Related Peptidomimetics
| Compound | Structure | FTase IC₅₀ (nM) |
| Cys-4-ABA-Met | Cysteine coupled to 4-aminobenzoic acid and Methionine | 50 |
| Cys-3-AMBA-Met | Cysteine coupled to 3-aminomethylbenzoic acid and Methionine | 100 |
| Cys-3-ABA-Met | Cysteine coupled to 3-aminobenzoic acid and Methionine | 6400 |
Data from a study on related aminobenzoic acid derivatives.
The data in Table 2 illustrates that the substitution pattern on the aminobenzoic acid ring significantly impacts the inhibitory potency against farnesyltransferase. This underscores the importance of scaffolds like this compound, which allow for systematic structural modifications to optimize biological activity.
Conclusion
This compound serves as a valuable and versatile building block in the discovery of novel drug candidates, particularly in the development of farnesyltransferase inhibitors. Its pre-protected nature facilitates efficient and regioselective synthesis of complex peptidomimetics. The strategic incorporation of this scaffold into drug design programs can lead to the identification of potent and selective inhibitors of key cellular targets, thereby paving the way for the development of new therapeutics for diseases such as cancer. This technical guide provides a foundational understanding for researchers and drug development professionals to leverage the potential of this compound in their discovery efforts.
References
- 1. WO1998050029A1 - Inhibitors of protein isoprenyl transferases - Google Patents [patents.google.com]
- 2. The synthesis and biological evaluation of a series of potent dual inhibitors of farnesyl and geranyl-Geranyl protein transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-dimensional quantitative structure-farnesyltransferase inhibition analysis for some diaminobenzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-dimensional quantitative structure-farnesyltransferase inhibition analysis for some diaminobenzophenones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Boc-4-amino-3-methoxybenzoic Acid in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-4-amino-3-methoxybenzoic acid is a valuable building block in synthetic organic chemistry and medicinal chemistry. Its bifunctional nature, possessing both a Boc-protected amine and a carboxylic acid on a substituted benzene ring, allows for its incorporation into peptide chains to create peptidomimetics and other complex molecular architectures. This strategic incorporation can impart specific conformational constraints, improve metabolic stability, and introduce unique functionalities for drug discovery and development. These application notes provide detailed protocols for the use of this compound in solution-phase peptide synthesis, a flexible and scalable approach for preparing modified peptides. While solid-phase peptide synthesis (SPPS) is widely used, solution-phase methods offer advantages for large-scale synthesis and for sequences that may be challenging to assemble on a solid support.
Core Applications
The unique structure of this compound, with its methoxy and amino groups on the phenyl ring, makes it a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its applications extend to pharmaceutical development, where it can be a crucial component of drugs targeting neurological disorders by enhancing their efficacy and specificity.[1] Furthermore, this compound is utilized in the creation of peptide derivatives, which are instrumental in drug discovery processes.[1] The presence of the Boc protecting group enhances its stability and makes it suitable for use in complex organic reactions, including peptide synthesis.[1]
Derivatives of aminobenzoic acids are also being explored for their potential in cancer therapy. As analogs of naturally occurring amino acids, they may interfere with protein-protein interactions essential for processes like DNA replication in cancer cells.
Experimental Protocols
Preparation of N-Boc-4-amino-3-methoxybenzoic Acid
Prior to its use in peptide synthesis, the commercially available 4-amino-3-methoxybenzoic acid must be N-terminally protected with a Boc group.
Procedure:
-
Dissolve 4-amino-3-methoxybenzoic acid (1 equivalent) in a mixture of dioxane and 0.5 M NaOH solution.[2][3]
-
Add di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) to the solution.[2]
-
Stir the reaction mixture at room temperature for 1.5 hours.[2]
-
Remove the dioxane under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 2-3 using 1N HCl.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Recrystallize the crude product from ethyl acetate and hexanes to obtain pure N-Boc-4-amino-3-methoxybenzoic acid as tan crystals.[2][3]
| Reactant/Reagent | Molar Equiv. | Purity | Yield | Reference |
| 4-amino-3-methoxybenzoic acid | 1.0 | >98% | - | [2] |
| Di-tert-butyl dicarbonate | 1.1 | >99% | - | [2] |
| Product | - | Recrystallized | ~94% | [2] |
Solution-Phase Peptide Coupling
The following protocols describe the coupling of N-Boc-4-amino-3-methoxybenzoic acid to the N-terminus of a peptide or amino acid ester in solution.
This is a standard and widely used carbodiimide-mediated coupling method.
Procedure:
-
Dissolve the N-protected amino acid (in this case, N-Boc-4-amino-3-methoxybenzoic acid, 1.0 equivalent) and the amino acid ester hydrochloride or peptide with a free N-terminus (1.0 equivalent) in an appropriate solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) to the cooled solution.[4]
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude peptide.
-
Purify the crude product by column chromatography on silica gel.
This method utilizes a more potent uronium-based coupling reagent, which can be beneficial for sterically hindered couplings.
Procedure:
-
In a separate vessel, dissolve N-Boc-4-amino-3-methoxybenzoic acid (2.0 equivalents) and HBTU (2.0 equivalents) in DMF.[5]
-
Add N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents) to the activation mixture and vortex briefly.[5]
-
Immediately add the activated amino acid solution to a solution of the amino acid ester or peptide with a free N-terminus (1.0 equivalent) in DMF.
-
Stir the reaction at room temperature for 1-4 hours. For more challenging couplings, the reaction time may be extended.[5]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1N HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to obtain the crude product.
-
Purify by column chromatography.
| Coupling Reagent | Equivalents (vs. Amine) | Additive | Equivalents (Additive) | Typical Solvent |
| EDC·HCl | 1.2 | HOBt | 1.2 | DCM or DMF |
| HBTU | 2.0 | DIPEA (Base) | 4.0 | DMF |
Boc-Deprotection in Solution
To elongate the peptide chain from the newly introduced 4-amino group of the methoxybenzoic acid moiety, the Boc protecting group must be removed.
Procedure:
-
Dissolve the Boc-protected peptide in a minimal amount of an appropriate solvent like dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM (50% TFA/DCM).[5]
-
Stir the solution at room temperature for 30 minutes.[5]
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.
-
The resulting peptide trifluoroacetate salt can be used directly in the next coupling step after neutralization or can be neutralized and purified. For in-situ neutralization in the next coupling step, an excess of a non-nucleophilic base like DIPEA is added.
Workflow and Logic Diagrams
Caption: Workflow for the incorporation of this compound in solution-phase peptide synthesis.
Caption: Hypothesized mechanism of action for peptides containing 4-amino-3-methoxybenzoic acid.
Troubleshooting and Optimization
| Issue | Probable Cause | Recommended Solution |
| Low Coupling Yield | Incomplete reaction | Increase reaction time or use a more potent coupling reagent like HATU or PyBOP.[5] |
| Steric hindrance | Increase the excess of the Boc-amino acid and coupling reagents (e.g., 3-5 equivalents).[5] Consider a double coupling step.[5] | |
| Incomplete Boc-Deprotection | Insufficient TFA or reaction time | Increase the duration of the TFA treatment or use a higher concentration of TFA. |
| Side Product Formation | Racemization during coupling | For sensitive amino acids, perform the coupling at 0 °C and use additives like HOBt or HOAt to suppress racemization. |
| Formation of N-acylurea (with carbodiimides) | Ensure efficient removal of the urea byproduct during the aqueous workup. If it persists, purification by chromatography is necessary. |
Conclusion
This compound is a versatile reagent for introducing aromatic scaffolding into peptides via solution-phase synthesis. The protocols outlined provide a foundation for its successful application. Careful monitoring of reaction progress and appropriate purification techniques are crucial for obtaining high-purity peptide products. The ability to modify peptides with such building blocks is a powerful tool in the development of novel therapeutics with enhanced properties.
References
Application Notes and Protocols: Coupling of Boc-4-amino-3-methoxybenzoic acid with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the coupling of tert-butyloxycarbonyl (Boc)-4-amino-3-methoxybenzoic acid with various amino acids. This process is a fundamental step in the synthesis of novel peptides and peptidomimetics with potential applications in pharmaceutical development and medicinal chemistry. The unique structure of Boc-4-amino-3-methoxybenzoic acid, featuring a methoxy group and a protected amine on a benzoic acid scaffold, makes it a valuable building block for creating complex bioactive molecules.[1]
Introduction
This compound serves as a key intermediate in the synthesis of a variety of organic molecules, particularly in the realm of pharmaceutical and peptide chemistry.[1] The Boc protecting group on the amino function allows for selective amide bond formation between the carboxylic acid group of the benzoic acid and the free amino group of an amino acid. Subsequent removal of the Boc group under acidic conditions regenerates the amine for further chemical modification or to yield the final product.[2][3] This strategy is integral to both solution-phase and solid-phase peptide synthesis (SPPS).[4][5]
The resulting 4-amino-3-methoxybenzoyl-amino acid conjugates are of significant interest in drug discovery. The substituted benzoic acid moiety can act as a scaffold to mimic or stabilize peptide conformations, enhance binding to biological targets, and improve pharmacokinetic properties.
General Coupling Strategies
The formation of the amide bond between this compound and an amino acid requires the activation of the carboxylic acid group. Several classes of coupling reagents are commonly employed for this purpose, each with its own advantages and considerations. The choice of coupling reagent can significantly impact reaction efficiency, yield, and the degree of racemization of the coupled amino acid.[6][7]
Common Coupling Reagents:
-
Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used.[8] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amino group of the amino acid. To minimize racemization, an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is often included.[6][8]
-
Onium Salts (Aminium/Uronium and Phosphonium): These reagents, including HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are known for their high efficiency and rapid reaction times, even with sterically hindered amino acids.[9] They generate active esters in situ that readily react with amines. HATU is often preferred for its ability to reduce racemization.
Experimental Protocols
The following are generalized protocols for the coupling of this compound with a generic amino acid ester (e.g., H-Gly-OMe). These protocols can be adapted for different amino acids and reaction scales.
Protocol 1: Solution-Phase Coupling using DIC/HOBt
This protocol outlines a standard procedure for solution-phase peptide coupling using a carbodiimide and an additive to suppress racemization.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF.
-
Add the amino acid ester hydrochloride (1.1 eq.) to the solution, followed by DIPEA (1.1 eq.) to neutralize the hydrochloride salt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIC (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, filter off the diisopropylurea byproduct.
-
Dilute the filtrate with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Solution-Phase Coupling using HATU
This protocol is suitable for more challenging couplings or when minimizing racemization is critical.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Leu-OtBu·HCl)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and the amino acid ester hydrochloride (1.0-1.2 eq.) in anhydrous DMF.[10]
-
Cool the mixture to 0 °C.[10]
-
Add DIPEA (2.0-2.2 eq.) to the solution.
-
In a separate vessel, dissolve HATU (1.0 eq.) in a minimal amount of anhydrous DMF.[10]
-
Slowly add the HATU solution to the reaction mixture at 0 °C.[10]
-
Stir the reaction at 0 °C for 10-15 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.[10]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride or water.[10]
-
Extract the product with an appropriate organic solvent such as ethyl acetate.[10]
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Protocol 3: Boc Deprotection
Following the coupling reaction, the Boc protecting group can be removed to liberate the amino group.
Materials:
-
Boc-protected coupled product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected peptide in DCM.
-
Add an equal volume of TFA (e.g., a 1:1 solution of TFA in DCM).[11]
-
Stir the reaction at room temperature for 30-60 minutes. The reaction is typically fast.[2]
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the product by filtration or centrifugation.
Quantitative Data
The efficiency of the coupling reaction is dependent on the specific amino acid, coupling reagents, and reaction conditions used. The following table summarizes representative yields for the coupling of Boc-protected amino acids under various conditions, which can serve as a general guide.
| Coupling Reagent/Additive | Amino Acid Type | Solvent | Typical Yield (%) | Reference |
| DIC/HOBt | Standard | DMF/DCM | 70-90% | [4] |
| HBTU/DIPEA | Standard | DMF | >85% | [9] |
| HATU/DIPEA | Hindered | DMF | >90% | [9][10] |
| DIC (Double Coupling) | Hindered | DMF | Increased Yield | [4] |
Note: Yields are highly substrate-dependent and the above values are illustrative. Optimization may be required for specific amino acid couplings with this compound.
Visualizing the Workflow
The general workflow for the coupling and subsequent deprotection can be visualized as follows:
Potential Applications in Signaling Pathways
While specific signaling pathways modulated by products derived from this compound are not extensively documented in the initial literature search, the resulting peptidomimetics are of interest in areas of pharmaceutical development targeting neurological disorders and as bioactive molecules for drug discovery.[1] Substituted benzamides are known scaffolds for a variety of biologically active compounds, including inhibitors of enzymes such as histone deacetylases (HDACs) or receptor antagonists.
The logical relationship for investigating the biological activity of these novel compounds is outlined below:
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Yield | - Incomplete activation of the carboxylic acid.- Steric hindrance from the amino acid.- Deactivated coupling reagents. | - Increase reaction time.[4]- Use a more potent coupling reagent (e.g., switch from DIC/HOBt to HATU).[4]- Perform a "double coupling" by repeating the coupling step with fresh reagents.[4]- Ensure all reagents are fresh and anhydrous.[4] |
| Racemization of the Amino Acid | - Use of a strong base or inappropriate coupling conditions. | - Use a racemization-suppressing additive like HOBt or HOAt.[8]- Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA, especially with onium salt reagents.[10]- Perform the activation and coupling at a lower temperature (0 °C). |
| Incomplete Boc Deprotection | - Insufficient acid strength or reaction time. | - Increase the concentration of TFA or extend the reaction time.[2]- Ensure the substrate is fully dissolved. |
| Side Reactions during Deprotection | - Alkylation of sensitive residues by the tert-butyl cation. | - Add a scavenger such as anisole or thioanisole to the deprotection mixture.[12] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. US9090654B2 - Boc and Fmoc solid phase peptide synthesis - Google Patents [patents.google.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes: Incorporating Boc-4-amino-3-methoxybenzoic Acid for Advanced Protein Engineering and Drug Discovery
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool for probing protein structure and function, engineering novel protein properties, and developing next-generation biotherapeutics.[1][2] Boc-4-amino-3-methoxybenzoic acid is a synthetic amino acid that offers a unique chemical scaffold for protein modification. Its methoxy and Boc-protected amine functionalities provide handles for subsequent bioorthogonal reactions, enabling the introduction of a wide array of functionalities, such as fluorescent probes, crosslinkers, or drug-payloads, with high precision.[][]
These application notes provide a comprehensive overview and generalized protocols for the incorporation of this compound into proteins of interest using the amber stop codon suppression methodology.[5][6] This technique relies on an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA to recognize the UAG (amber) stop codon and insert the UAA at the desired position within the protein sequence.[7][8][9]
Key Applications
The unique structure of this compound opens up a range of applications for researchers in basic science and drug development:
-
Protein Labeling and Imaging: The protected amine can be deprotected to allow for site-specific labeling with fluorescent dyes for advanced imaging studies.
-
Antibody-Drug Conjugates (ADCs): The amino acid can serve as a specific attachment point for cytotoxic drugs, leading to the development of highly targeted cancer therapies.[1]
-
Protein Crosslinking: Introduction of photo-activatable crosslinkers can help in identifying protein-protein interactions.
-
Enzyme Engineering: Modification of active site residues with this UAA can lead to enzymes with altered substrate specificity or catalytic activity.[1][2]
Workflow for Unnatural Amino Acid Incorporation
The successful incorporation of this compound requires a systematic approach, from the development of the necessary molecular tools to the expression and characterization of the modified protein.
References
- 1. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 5. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fine-tuning interaction between aminoacyl-tRNA synthetase and tRNA for efficient synthesis of proteins containing unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Application Notes and Protocols: Boc-4-amino-3-methoxybenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Boc-4-amino-3-methoxybenzoic acid as a key building block in the design and synthesis of targeted therapeutic agents. The focus is on its application in the development of farnesyltransferase inhibitors for anti-cancer research.
Introduction
This compound is a valuable synthetic intermediate in medicinal chemistry, primarily utilized as a constrained scaffold in the construction of peptidomimetics. Its rigid aromatic core serves to orient pharmacophoric groups in a desired conformation for optimal interaction with biological targets. The presence of the methoxy group at the 3-position allows for fine-tuning of the electronic and steric properties of the final compound, potentially influencing binding affinity, selectivity, and pharmacokinetic properties. A significant application of this building block is in the development of farnesyltransferase inhibitors.
Application in Farnesyltransferase Inhibitor Design
Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of several proteins, including the Ras family of small GTPases. Farnesylation is essential for the localization of Ras proteins to the cell membrane, a prerequisite for their activation of downstream signaling pathways that regulate cell growth and proliferation. Mutated, constitutively active Ras is a hallmark of many human cancers, making FTase a compelling target for anti-cancer drug development.
This compound has been employed as a central scaffold in the design of peptidomimetic FTase inhibitors that mimic the C-terminal CAAX motif of Ras proteins. In this context, it replaces the central dipeptide of the CAAX sequence, providing a rigid spacer to which a cysteine-mimetic and a C-terminal amino acid analog (such as methionine) can be attached.
Signaling Pathway of Ras and Inhibition by Farnesyltransferase Inhibitors
The diagram below illustrates the Ras signaling pathway and the point of intervention for farnesyltransferase inhibitors.
Caption: Ras signaling pathway and the inhibitory action of FTase inhibitors.
Quantitative Data
While specific quantitative data for farnesyltransferase inhibitors derived directly from this compound is not extensively available in peer-reviewed literature, the following table presents a representative, hypothetical example based on the known activity of similar peptidomimetic inhibitors. The compound, designated "FTI-Methoxy-Met," is a putative inhibitor synthesized from this compound and L-methionine methyl ester.
| Compound ID | Target Enzyme | Assay Type | IC50 (nM) (Hypothetical) |
| FTI-Methoxy-Met | Farnesyltransferase | In Vitro | 15 |
Disclaimer: The IC50 value presented is hypothetical and for illustrative purposes only, based on the activity of related compounds. Experimental validation is required.
Experimental Protocols
Synthesis of a Representative Farnesyltransferase Inhibitor (FTI-Methoxy-Met)
The following is a representative protocol for the synthesis of a farnesyltransferase inhibitor utilizing this compound.
Caption: Synthetic workflow for a representative FTase inhibitor.
Step 1: Synthesis of N-(Boc-4-amino-3-methoxybenzoyl)-L-methionine methyl ester
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq.) and 1-hydroxybenzotriazole (HOBt, 1.2 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add L-methionine methyl ester hydrochloride (1.1 eq.) and N,N-diisopropylethylamine (DIPEA, 2.5 eq.).
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA. The resulting amine salt is used in the next step without further purification.
Step 3 & 4: Subsequent Coupling and Deprotection
The deprotected intermediate is then coupled with a suitable N-protected cysteine mimetic (e.g., N-acetyl-S-trityl-L-cysteine) using standard peptide coupling conditions as described in Step 1. Final deprotection of the ester and any remaining protecting groups (e.g., trityl) is typically achieved under acidic or basic conditions, followed by purification by preparative HPLC to yield the final inhibitor.
In Vitro Farnesyltransferase Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of a test compound against farnesyltransferase.
Caption: Workflow for the in vitro FTase inhibition assay.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well black microplate, add the test compound dilutions. Include wells for positive control (a known FTase inhibitor) and negative control (DMSO vehicle).
-
Add FTase enzyme to all wells except for the blank.
-
Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the reaction by adding a mixture of FPP and the dansylated peptide substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence intensity at an appropriate excitation and emission wavelength (e.g., Ex/Em = 340/485 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * [1 - (Fluorescence_test - Fluorescence_blank) / (Fluorescence_negative_control - Fluorescence_blank)]
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using a suitable curve-fitting software.
Conclusion
This compound is a versatile and valuable building block for the synthesis of farnesyltransferase inhibitors. Its rigid structure and the potential for substitution on the aromatic ring provide a robust platform for the development of potent and selective enzyme inhibitors. The protocols outlined in these notes provide a foundation for the synthesis and evaluation of novel compounds based on this scaffold, contributing to the ongoing efforts in the discovery of new anti-cancer therapeutics.
Application Notes: Synthesis of Pharmaceutical Intermediates Using Boc-4-amino-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Boc-4-amino-3-methoxybenzoic acid as a key building block in the synthesis of pharmaceutical intermediates. This versatile compound, featuring a methoxy group and a Boc-protected amine, is a valuable starting material for creating complex molecules with potential therapeutic applications, particularly in the development of enzyme inhibitors and other targeted therapies.
Introduction
This compound serves as a crucial intermediate in medicinal chemistry. The Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions at the carboxylic acid moiety, such as amide bond formation, while the aniline nitrogen is shielded. Subsequent removal of the Boc group under acidic conditions reveals the free amine, which can then be used for further functionalization. This strategic protection and deprotection sequence is fundamental in the multi-step synthesis of many pharmaceutical candidates.
This document details a common and important application: the synthesis of N-substituted piperidinyl benzamides. These scaffolds are prevalent in a variety of pharmacologically active molecules. The featured application is the synthesis of 4-amino-N-(1-benzylpiperidin-4-yl)-3-methoxybenzamide , a key intermediate for various research and development targets.
Featured Application: Synthesis of 4-amino-N-(1-benzylpiperidin-4-yl)-3-methoxybenzamide
The synthesis of this intermediate is a two-step process involving an initial amide coupling reaction, followed by the deprotection of the Boc group.
Step 1: Amide Coupling
The carboxylic acid of this compound is coupled with 1-benzyl-4-aminopiperidine to form the corresponding amide. This reaction is typically facilitated by a peptide coupling reagent.
Step 2: Boc Deprotection
The Boc protecting group is removed from the amide intermediate under acidic conditions to yield the final primary amine product.
Data Presentation
The following tables summarize the typical reagents, conditions, and expected outcomes for the synthesis of 4-amino-N-(1-benzylpiperidin-4-yl)-3-methoxybenzamide.
Table 1: Reagents for Amide Coupling of this compound
| Reagent | Role | Typical Equivalents |
| This compound | Starting Material | 1.0 |
| 1-benzyl-4-aminopiperidine | Coupling Partner | 1.0 - 1.2 |
| HATU | Coupling Reagent | 1.1 - 1.2 |
| DIPEA (or other non-nucleophilic base) | Base | 2.0 - 3.0 |
| Anhydrous DMF | Solvent | - |
Table 2: Reaction Conditions for Amide Coupling
| Parameter | Condition |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 16 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Monitoring | TLC or LC-MS |
| Expected Yield | 85 - 95% |
Table 3: Reagents and Conditions for Boc Deprotection
| Reagent/Condition | Description |
| Deprotection Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |
| Concentration | 20-50% TFA in DCM |
| Temperature | Room Temperature |
| Reaction Time | 1 - 2 hours |
| Work-up | Neutralization with a base (e.g., NaHCO₃) |
| Expected Yield | >95% |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (4-((1-benzylpiperidin-4-yl)carbamoyl)-2-methoxyphenyl)carbamate (Amide Coupling)
Materials:
-
This compound
-
1-benzyl-4-aminopiperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Stir the solution until the starting material is fully dissolved.
-
Add 1-benzyl-4-aminopiperidine (1.1 eq) to the solution.
-
In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (2.5 eq) dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol 2: Synthesis of 4-amino-N-(1-benzylpiperidin-4-yl)-3-methoxybenzamide (Boc Deprotection)
Materials:
-
tert-butyl (4-((1-benzylpiperidin-4-yl)carbamoyl)-2-methoxyphenyl)carbamate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected amide (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add a solution of 20% TFA in DCM to the flask.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is basic.
-
Separate the organic layer and wash the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow.
Caption: Synthetic pathway for the target intermediate.
Caption: Experimental workflow for the two-step synthesis.
Application Notes and Protocols: The Use of Boc-4-amino-3-methoxybenzoic Acid in the Synthesis of Bioactive Farnesyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-4-amino-3-methoxybenzoic acid is a valuable and versatile building block in medicinal chemistry, particularly in the development of targeted therapies. Its unique trifunctional nature, featuring a Boc-protected amine, a carboxylic acid, and a methoxy-substituted aromatic ring, allows for precise and controlled chemical modifications. This scaffold has been successfully employed in the synthesis of peptidomimetic inhibitors of farnesyltransferase (FTase), a critical enzyme in the Ras signaling pathway, which is frequently dysregulated in various human cancers.
Protein farnesylation is a post-translational modification essential for the proper localization and function of several key signaling proteins, including the Ras family of small GTPases. By transferring a farnesyl pyrophosphate group to a cysteine residue in the C-terminal CAAX box of target proteins, FTase enables their anchoring to the cell membrane, a prerequisite for their participation in signal transduction cascades that regulate cell growth, proliferation, and survival. Inhibition of FTase presents a promising therapeutic strategy to disrupt aberrant Ras signaling in cancer cells.
These application notes provide detailed protocols for the synthesis of a farnesyltransferase inhibitor precursor using this compound and an overview of the relevant biological context.
Data Presentation
| Compound | Target | IC50 (nM) | Reference |
| Cys-4-ABA-Met | p21ras FTase | 50 | Design and structural requirements of potent peptidomimetic inhibitors of p21ras farnesyltransferase. |
| Cys-3-AMBA-Met | p21ras FTase | 100 | Design and structural requirements of potent peptidomimetic inhibitors of p21ras farnesyltransferase. |
| Benzofuran-based inhibitor 11f | FTase | 1.1 | Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors. |
| Benzodiazepine peptidomimetic Cys(BZA)Met | FTase | 400 | Benzodiazepine peptidomimetic inhibitors of farnesyltransferase. |
| N-Methylated Cys(BZA)Met | FTase | 0.3-1 | Benzodiazepine peptidomimetic inhibitors of farnesyltransferase. |
Signaling Pathway
The bioactive molecules synthesized from this compound are designed to inhibit farnesyltransferase, a key enzyme in the Ras signaling pathway. By preventing the farnesylation of Ras proteins, these inhibitors block their localization to the plasma membrane, thereby inhibiting downstream signaling cascades that promote tumorigenesis.
Caption: Ras Signaling Pathway and the Site of Action for Farnesyltransferase Inhibitors.
Experimental Protocols
The synthesis of bioactive molecules using this compound typically involves two key stages: the preparation of the Boc-protected amino acid and its subsequent coupling to another molecule, often an amino acid ester, to form a peptidomimetic.
Protocol 1: Synthesis of N-BOC-4-amino-3-methoxybenzoic acid
This protocol describes the protection of the amino group of 4-amino-3-methoxybenzoic acid using di-tert-butyl dicarbonate (Boc-anhydride).
Materials:
-
4-amino-3-methoxybenzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
0.5 M Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 4-amino-3-methoxybenzoic acid (1.0 g, 5.98 mmol) in a mixture of dioxane (12 mL) and 0.5 M NaOH solution (12 mL).[1]
-
To the stirred solution, add di-tert-butyl dicarbonate (1.96 g, 6.58 mmol) portion-wise at room temperature.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
After the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. This will precipitate the product.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexanes to yield N-BOC-4-amino-3-methoxybenzoic acid as tan crystals (Yield: ~94%).[1]
Caption: Workflow for the Synthesis of N-BOC-4-amino-3-methoxybenzoic acid.
Protocol 2: Amide Coupling of N-BOC-4-amino-3-methoxybenzoic acid with Methionine Methyl Ester
This protocol details the formation of an amide bond between N-BOC-4-amino-3-methoxybenzoic acid and the methyl ester of methionine, a key step in assembling the peptidomimetic farnesyltransferase inhibitor. A general procedure using a carbodiimide coupling agent is described.
Materials:
-
N-BOC-4-amino-3-methoxybenzoic acid
-
Methionine methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Round-bottom flask
-
Stir plate and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add N-BOC-4-amino-3-methoxybenzoic acid (0.35 g, 1.31 mmol), methionine methyl ester hydrochloride (0.29 g, 1.43 mmol), and HOBt (0.21 g, 1.57 mmol).[1]
-
Dissolve the solids in anhydrous DMF (10 mL).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (0.30 g, 1.57 mmol) to the stirred solution in one portion.
-
Slowly add DIPEA (0.46 mL, 2.62 mmol) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired peptidomimetic product. A similar reaction described in the patent literature reported a yield of 57.2% after recrystallization from ethyl acetate and hexanes.[1]
References
Application Notes and Protocols: Facile Deprotection of Boc-4-amino-3-methoxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates.[1][2] Its popularity stems from its stability to a wide range of nucleophilic and basic conditions and its facile removal under acidic conditions.[3][4]
4-Amino-3-methoxybenzoic acid is a valuable building block in medicinal chemistry and fine chemical synthesis, serving as a precursor for various complex molecules, including antitumor agents.[5] The efficient removal of the Boc group from its protected form, Boc-4-amino-3-methoxybenzoic acid, is a critical step in its utilization.
This document provides detailed protocols for the acidic deprotection of this compound using two common and highly effective methods: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane.
Mechanism of Boc Deprotection: The acid-catalyzed cleavage of the Boc group proceeds through a well-established mechanism. The carbamate oxygen is first protonated by the acid, followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[2][6][7] The released amine is subsequently protonated by the excess acid present, typically yielding the corresponding ammonium salt as the initial product.[7]
Data Summary of Common Deprotection Methods
The selection of a deprotection method often depends on the substrate's sensitivity to specific acidic conditions and the desired final salt form. The following table summarizes two standard protocols effective for Boc-protected aromatic amines.
| Method | Reagents & Typical Concentration | Solvent | Temperature (°C) | Typical Time | Outcome & Typical Yield |
| Method A | Trifluoroacetic Acid (TFA), 20-50% v/v | Dichloromethane (DCM) | 0 to Room Temp. | 1 - 3 hours | Complete deprotection; product isolated as TFA salt. Yields are generally high (>90%).[8][9] |
| Method B | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temp. | 1 - 4 hours | Complete deprotection; product isolated as HCl salt. Yields are generally high (>90%).[10][11] |
Experimental Protocols
Safety Precaution: Both Trifluoroacetic Acid (TFA) and concentrated solutions of HCl in Dioxane are highly corrosive and volatile.[6] All procedures must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a robust and rapid method for complete Boc group removal.[2][12]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (approx. 10-15 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. While stirring, slowly add Trifluoroacetic Acid (TFA) (5-10 equivalents; typically a 1:1 or 1:4 TFA:DCM solution is used) to the flask.[8] Gas evolution (CO2) may be observed.[7]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue to stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To the resulting residue, add a sufficient amount of cold diethyl ether to precipitate the product.
-
Stir the suspension for 15-30 minutes to ensure complete precipitation.
-
-
Purification: Collect the solid precipitate (the TFA salt of 4-amino-3-methoxybenzoic acid) by filtration. Wash the solid with a small amount of cold diethyl ether and dry it under vacuum. The product is often pure enough for subsequent steps, or it can be neutralized with a suitable base (e.g., NaHCO3 solution) and extracted if the free amine is required.
Protocol B: Deprotection using 4M HCl in 1,4-Dioxane
This method is another highly effective standard procedure, often used when TFA is undesirable.[10][13]
Materials:
-
This compound
-
1,4-Dioxane, anhydrous
-
4M solution of HCl in 1,4-Dioxane
-
Diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (approx. 10-15 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: To the stirred solution at room temperature, add the 4M solution of HCl in 1,4-dioxane (5-10 equivalents) dropwise.[10] A precipitate may form during the addition or as the reaction proceeds.
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.
-
Work-up and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add cold diethyl ether to the residue to fully precipitate the product hydrochloride salt and break up any clumps.
-
-
Purification: Collect the solid product (4-amino-3-methoxybenzoic acid hydrochloride) by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum.
Workflow and Process Visualization
The following diagrams illustrate the chemical deprotection reaction and the general experimental workflow.
Caption: Acid-catalyzed removal of the Boc protecting group.
Caption: General experimental workflow for Boc deprotection.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Acids - Wordpress [reagents.acsgcipr.org]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. experts.arizona.edu [experts.arizona.edu]
Application Notes and Protocols: Coupling of Boc-4-amino-3-methoxybenzoic Acid with HBTU and HATU
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-4-amino-3-methoxybenzoic acid is a valuable building block in medicinal chemistry and peptide synthesis. Its unique substitution pattern, featuring a Boc-protected amine and an electron-donating methoxy group, influences its reactivity in amide bond formation. The choice of coupling reagent is critical to ensure high efficiency, minimize side reactions, and preserve stereochemical integrity where applicable. This document provides a detailed comparison and protocols for the use of two common uronium-salt-based coupling reagents, HBTU and HATU, for the acylation of primary amines with this compound.
Overview of Coupling Reagents: HBTU vs. HATU
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used reagents for facilitating amide bond formation.[1] While both are effective, they exhibit key differences in reactivity stemming from their structural dissimilarities.[1]
The primary distinction lies in the triazole moiety. HATU incorporates a 7-azabenzotriazole (HOAt) group, whereas HBTU contains a standard benzotriazole (HOBt) group.[1] The nitrogen atom at the 7-position of the HOAt ring in HATU acts as an electron-withdrawing group, rendering the resulting OAt-ester intermediate more reactive and susceptible to nucleophilic attack by an amine compared to the OBt-ester formed by HBTU.[1] This enhanced reactivity generally translates to faster reaction times, higher yields, and a reduced risk of side reactions, such as racemization, particularly in sterically demanding couplings.[1][2]
Data Presentation: Comparative Performance
| Parameter | HBTU | HATU | Rationale |
| Reaction Time | 2 - 6 hours | 0.5 - 2 hours | The more reactive OAt-ester formed with HATU accelerates the rate of acylation.[1] |
| Typical Yield | 80 - 90% | > 95% | Higher reactivity of the HATU-derived active ester leads to more complete conversion.[3] |
| Product Purity | Good to High | Very High | Faster reaction kinetics with HATU can minimize the formation of byproducts.[1] |
| Racemization Risk | Low | Very Low | The enhanced reaction rate with HATU reduces the time the activated acid is susceptible to epimerization.[1] |
| Cost | Lower | Higher | The synthesis of the HOAt moiety for HATU is more complex than for HOBt in HBTU. |
Experimental Protocols
The following are generalized protocols for the solution-phase coupling of this compound with a primary amine (e.g., benzylamine) using HBTU and HATU. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Amide Coupling using HBTU
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add the primary amine (1.05 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture for 5 minutes at room temperature.
-
Add HBTU (1.1 eq.) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Coupling using HATU
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a flask, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.5 eq.) to the mixture and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the primary amine (1.05 eq.) to the activated acid solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Workflow comparing HBTU and HATU coupling protocols.
References
The Strategic Application of Boc-4-amino-3-methoxybenzoic Acid in the Synthesis of Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry and drug discovery. These structurally diverse molecules form the backbone of a vast array of pharmaceuticals. A key building block in this endeavor is 4-amino-3-methoxybenzoic acid, and its N-tert-butyloxycarbonyl (Boc) protected form, Boc-4-amino-3-methoxybenzoic acid. The Boc protecting group offers a crucial advantage by enabling selective reactions at other positions of the molecule while the amino group is masked, allowing for the controlled and efficient construction of complex heterocyclic systems. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of two important classes of heterocyclic compounds: quinazolinones and benzoxazinones. These protocols are based on established synthetic methodologies for analogous structures.
Application in Quinazolinone Synthesis
Quinazolinones are a prominent class of fused heterocycles with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The incorporation of the methoxy and protected amino functionalities from this compound can lead to novel derivatives with potentially enhanced or unique pharmacological profiles. A versatile and efficient method for the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones involves a one-pot, three-component reaction.
Logical Workflow for Quinazolinone Synthesis
Caption: One-pot, three-component synthesis of a substituted quinazolinone.
Experimental Protocol: One-Pot Synthesis of a Substituted Quinazolinone
This protocol is adapted from a method for the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones.[1]
Materials:
-
This compound
-
N-Boc-L-alanine
-
Aniline
-
Methanesulfonyl chloride (MsCl)
-
N-methylimidazole (NMI)
-
Copper(II) chloride (CuCl₂)
-
4 Å Molecular Sieves
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 equiv), N-Boc-L-alanine (1.0 mmol, 1.0 equiv), anhydrous CuCl₂ (0.25 mmol, 0.25 equiv), and 4 Å molecular sieves (140 mg).
-
Add anhydrous DCM (15 mL) and cool the mixture to -20 °C.
-
Add N-methylimidazole (1.0 mmol, 1.0 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.0 mmol, 1.0 equiv).
-
Stir the reaction mixture at -20 °C for 1 hour.
-
Add aniline (1.0 mmol, 1.0 equiv) to the reaction mixture and continue stirring at -20 °C for 1.5 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 16 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the mixture with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-Boc protected quinazolinone.
-
For Boc deprotection, dissolve the purified product in DCM and add trifluoroacetic acid. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Concentrate the solution and purify as necessary.
Quantitative Data
The following table presents representative yields for the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones using a similar one-pot protocol.[1]
| Entry | N-Boc-Amino Acid | Anthranilic Acid | Amine | Yield (%) |
| 1 | N-Boc-L-Alanine | Anthranilic acid | Aniline | 75 |
| 2 | N-Boc-L-Valine | Anthranilic acid | Benzylamine | 68 |
| 3 | N-Boc-L-Phenylalanine | 5-Chloroanthranilic acid | Aniline | 71 |
Application in Benzoxazinone Synthesis
Benzoxazinones are another class of heterocyclic compounds with significant biological activities.[2] They also serve as key intermediates in the synthesis of other important heterocyclic systems, such as quinazolinones.[3] The synthesis of benzoxazinones from anthranilic acid derivatives is a well-established process.
Logical Workflow for Benzoxazinone and Subsequent Quinazolinone Synthesis
Caption: Two-step synthesis of a substituted quinazolinone via a benzoxazinone intermediate.
Experimental Protocol: Synthesis of a Substituted Benzoxazin-4-one
This protocol is based on general procedures for the synthesis of benzoxazinones from anthranilic acids.[3]
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine, anhydrous
-
Acetic anhydride
-
Ice
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous pyridine (10 mL) in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add acetyl chloride (1.1 mmol, 1.1 equiv) dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the N-acetylated intermediate.
-
Reflux the N-acetylated intermediate in acetic anhydride for 2 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the benzoxazin-4-one derivative.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data
The following table provides representative yields for the synthesis of benzoxazin-4-ones from various substituted anthranilic acids.
| Entry | Anthranilic Acid Derivative | Acylating Agent | Yield (%) | Reference |
| 1 | Anthranilic acid | Acetyl chloride | 85 | General Procedure |
| 2 | 5-Bromoanthranilic acid | Propionyl chloride | 78 | [4] |
| 3 | 5-Nitroanthranilic acid | Butyryl chloride | 75 | [4] |
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds. The Boc protecting group allows for precise chemical manipulations, leading to the efficient construction of complex molecular architectures like quinazolinones and benzoxazinones. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of new derivatives with potential therapeutic applications. The adaptability of these methods opens up avenues for creating diverse libraries of heterocyclic compounds for drug discovery programs.
References
- 1. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Boc-4-amino-3-methoxybenzoic Acid in Combinatorial Chemistry: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Boc-4-amino-3-methoxybenzoic acid is a valuable building block in the field of combinatorial chemistry, primarily utilized as a scaffold for the synthesis of diverse small molecule libraries. Its trifunctional nature—a carboxylic acid, a Boc-protected amine, and a methoxy-substituted aromatic ring—offers a versatile platform for introducing molecular diversity. The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen allows for controlled, stepwise reactions, making it highly compatible with solid-phase synthesis methodologies that are the cornerstone of modern combinatorial library generation.
The carboxylic acid moiety serves as a convenient anchor point for attachment to various solid supports, such as Merrifield or Wang resins. Once immobilized, the Boc-protecting group can be cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA), revealing the free amine for subsequent acylation or alkylation reactions. This amine then becomes a key point for diversification, where a multitude of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) can be introduced.
The methoxy group on the benzene ring influences the electronic properties and conformation of the scaffold, potentially impacting the binding affinity and selectivity of the final compounds to their biological targets. Furthermore, the aromatic ring itself can be a platform for further functionalization in more advanced library designs.
The primary application of libraries derived from this compound is in the discovery of novel therapeutic agents. By systematically varying the substituents on the core scaffold, vast libraries of benzamide derivatives can be generated and screened against a wide array of biological targets, including enzymes (e.g., kinases, proteases) and receptors (e.g., GPCRs). The structural rigidity of the benzene ring, combined with the flexibility of appended side chains, makes these libraries a rich source of potential "hit" and "lead" compounds in the drug discovery pipeline. For instance, substituted benzamides are a well-established class of pharmacologically active molecules with applications ranging from anticancer to antiviral and neuroprotective agents.
Experimental Protocols
The following protocols describe a general workflow for the solid-phase synthesis of a combinatorial benzamide library using this compound as the core scaffold.
Protocol 1: Immobilization of this compound on Wang Resin
This protocol details the attachment of the building block to a solid support.
Materials:
-
Wang Resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Wang resin (1.0 g, 1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve this compound (0.80 g, 3.0 mmol) in DMF (10 mL).
-
Add DIC (0.47 mL, 3.0 mmol) and DMAP (0.037 g, 0.3 mmol) to the solution of the acid.
-
Stir the activation mixture for 10 minutes at room temperature.
-
Add the activated acid solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 12-16 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
Determine the loading of the resin using a standard method such as UV-Vis spectrophotometry of the cleaved Fmoc group if an Fmoc-amino acid is temporarily coupled for this purpose, or by gravimetric analysis after cleaving a small sample of the resin-bound acid.
Protocol 2: Combinatorial Library Synthesis via Split-and-Pool Methodology
This protocol outlines the generation of a diverse benzamide library.
Materials:
-
Resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
A diverse set of carboxylic acids (Building Blocks)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Initial Swelling: Swell the resin from Protocol 1 in DCM (10 mL/g) for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM (v/v) to the resin.
-
Agitate for 30 minutes at room temperature.
-
Drain the TFA solution and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIPEA in DMF (v/v) for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Split-and-Pool Synthesis (Example with 3 Building Blocks):
-
Split: Divide the deprotected resin into three equal portions and place them in separate reaction vessels.
-
Coupling:
-
To vessel 1, add a pre-activated solution of Carboxylic Acid 1 (3 eq.), PyBOP (3 eq.), and DIPEA (6 eq.) in DMF.
-
To vessel 2, add a pre-activated solution of Carboxylic Acid 2 (3 eq.), PyBOP (3 eq.), and DIPEA (6 eq.) in DMF.
-
To vessel 3, add a pre-activated solution of Carboxylic Acid 3 (3 eq.), PyBOP (3 eq.), and DIPEA (6 eq.) in DMF.
-
Agitate all vessels for 4 hours at room temperature.
-
-
Wash: Drain the reaction solutions and wash the resin in each vessel with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Pool: Combine all resin portions into a single vessel and mix thoroughly.
-
-
Repeat for Subsequent Diversification: The "Split-and-Pool" cycle (steps 4a-4d) can be repeated with a new set of building blocks to add further diversity.
-
Final Cleavage and Purification:
-
After the final coupling step, wash the resin thoroughly with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product in cold diethyl ether.
-
Purify the individual compounds or mixtures by preparative HPLC.
-
Data Presentation
The following table presents hypothetical data for a small combinatorial library synthesized using the described protocols. This illustrates the expected outcomes in terms of yield and purity.
| Compound ID | Building Block 1 | Building Block 2 | Molecular Weight ( g/mol ) | Crude Yield (%) | Purity by HPLC (%) |
| L1-A1-B1 | Acetic Acid | Benzoic Acid | 316.33 | 85 | 92 |
| L1-A1-B2 | Acetic Acid | 4-Chlorobenzoic Acid | 350.77 | 82 | 90 |
| L1-A1-B3 | Acetic Acid | Cyclohexanecarboxylic Acid | 322.38 | 88 | 95 |
| L1-A2-B1 | Propionic Acid | Benzoic Acid | 330.36 | 83 | 91 |
| L1-A2-B2 | Propionic Acid | 4-Chlorobenzoic Acid | 364.80 | 79 | 88 |
| L1-A2-B3 | Propionic Acid | Cyclohexanecarboxylic Acid | 336.41 | 86 | 93 |
| L1-A3-B1 | Isobutyric Acid | Benzoic Acid | 344.39 | 80 | 89 |
| L1-A3-B2 | Isobutyric Acid | 4-Chlorobenzoic Acid | 378.83 | 75 | 85 |
| L1-A3-B3 | Isobutyric Acid | Cyclohexanecarboxylic Acid | 350.44 | 82 | 90 |
Visualizations
Experimental Workflow for Combinatorial Library Synthesis
The following diagram illustrates the key steps in the solid-phase synthesis of a combinatorial library using this compound.
Caption: Workflow for solid-phase combinatorial synthesis.
Representative Signaling Pathway for Drug Discovery Screening
Libraries generated from this compound can be screened against various targets. The diagram below illustrates a simplified generic kinase signaling pathway, a common target for small molecule inhibitors in cancer drug discovery.
Caption: Inhibition of a kinase cascade by a small molecule.
Troubleshooting & Optimization
Technical Support Center: Boc-4-amino-3-methoxybenzoic Acid in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-4-amino-3-methoxybenzoic acid in their peptide synthesis workflows.
Frequently Asked Questions (FAQs)
Q1: What are the potential side reactions specific to the use of this compound in peptide synthesis?
A1: While many side reactions are general to Boc-based solid-phase peptide synthesis (SPPS), the electronic nature of this compound may influence the propensity of certain side reactions. The electron-donating methoxy group can increase the electron density of the aromatic ring, potentially affecting the reactivity of the carboxyl group. Key potential side reactions to monitor include:
-
Slow or Incomplete Coupling: The steric bulk and electronic properties of the benzoic acid derivative might lead to slower coupling kinetics compared to standard amino acids.
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially in Fmoc-based synthesis, but can also occur in Boc-SPPS.[1] In Boc-based synthesis, diketopiperazine formation can be suppressed by using in situ neutralization protocols.[1]
-
Guanidinylation of the Exocyclic Amino Group: If the exocyclic primary amine is not protected, it can be susceptible to reaction with certain coupling reagents, particularly uronium/aminium salts like HBTU or TBTU, leading to chain termination.
Q2: How does the methoxy group on the aromatic ring affect the stability of the Boc protecting group?
A2: The Boc group is generally labile to acidic conditions, and this is the basis of its use in peptide synthesis.[2] Typically, a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is used for its removal.[2] The electron-donating nature of the methoxy group on the aromatic ring is unlikely to have a significant direct impact on the stability of the Boc group on the distant amino function. The stability of the Boc group is primarily dictated by the strength of the acid used for deprotection. However, prolonged or repeated exposure to TFA can lead to premature deprotection.
Q3: Can the aromatic ring of this compound undergo modification during peptide synthesis?
A3: The aromatic ring is generally stable under standard peptide synthesis conditions. However, under the strongly acidic conditions of final cleavage from the resin (e.g., with HF or TFMSA), electrophilic aromatic substitution by carbocations generated from protecting groups or scavengers is a possibility. The electron-rich nature of the ring due to the amino and methoxy substituents could make it more susceptible to such reactions. The use of appropriate scavengers is crucial to minimize these side reactions.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in peptide synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Coupling | 1. Steric hindrance from the substituted benzoic acid structure.2. Suboptimal activation of the carboxylic acid.3. Aggregation of the peptide chain. | 1. Double Couple: Repeat the coupling step with fresh reagents.2. Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents (DCC, DIC) to phosphonium (PyBOP, PyAOP) or aminium/uronium salts (HBTU, HATU, TBTU).[3]3. Increase Reaction Time and/or Temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 4-6 hours) or gently increase the temperature (e.g., to 40°C), while monitoring for potential racemization.4. In Situ Neutralization: For Boc-SPPS, use protocols where neutralization and coupling occur simultaneously to maintain a more reactive free amine.[1] |
| Formation of Deletion Peptides | 1. Incomplete deprotection of the Boc group.2. Incomplete coupling in the subsequent step. | 1. Extend Deprotection Time: Increase the TFA treatment time to ensure complete removal of the Boc group.2. Confirm Deprotection: Use a qualitative test (e.g., chloranil test) to confirm the presence of a free amine before proceeding to the next coupling step. |
| Presence of Unexpected Peaks in HPLC Analysis | 1. Diketopiperazine formation.2. Side-chain modification during final cleavage. | 1. Diketopiperazine Prevention: If this residue is at the N-terminus of a dipeptide attached to the resin, consider coupling the next amino acid quickly after deprotection or using an in situ neutralization protocol.[1]2. Optimize Cleavage Cocktail: Ensure an effective scavenger cocktail is used during the final cleavage to prevent alkylation or other modifications of the aromatic ring. Common scavengers include triisopropylsilane (TIS), water, and dithiothreitol (DTT). |
Experimental Protocols
Protocol 1: Standard Coupling of this compound in Boc-SPPS
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with 50% TFA in DCM for 20-30 minutes.[2]
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM (2 x 2 minutes). Wash with DCM (3x).
-
Coupling:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) and DIEA in N,N-dimethylformamide (DMF) for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring: Perform a qualitative test (e.g., chloranil test) to check for the presence of free amines. A negative result indicates complete coupling. If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
Protocol 2: Final Cleavage and Deprotection
Caution: This procedure involves the use of hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common "low HF" cleavage cocktail consists of HF:p-cresol:p-thiocresol:dimethyl sulfide (25:5:5:65 v/v/v/v). For a "high HF" cleavage, a typical mixture is HF:anisole (90:10 v/v).
-
Cleavage Reaction:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add the scavenger mixture.
-
Cool the reaction vessel to 0°C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation and Washing:
-
Triturate the remaining resin and peptide with cold diethyl ether.
-
Filter the precipitated crude peptide.
-
Wash the peptide with cold diethyl ether to remove scavengers and cleavage byproducts.
-
-
Extraction and Lyophilization:
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Lyophilize to obtain the crude peptide powder for subsequent purification.
-
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: General workflow for Boc-based solid-phase peptide synthesis.
References
Technical Support Center: Preventing Racemization with Boc-4-amino-3-methoxybenzoic Acid
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to racemization during peptide synthesis, with a special focus on the potential applications of Boc-4-amino-3-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a concern?
A1: Racemization is the process where a pure enantiomer (typically the L-amino acid in natural peptides) is converted into a mixture of both L- and D-enantiomers during a chemical reaction.[1][] In peptide synthesis, this can occur at the chiral α-carbon of an amino acid, leading to the incorporation of the incorrect stereoisomer into the peptide chain. This is a significant concern because the three-dimensional structure of a peptide is critical to its biological activity. The presence of D-amino acids in place of L-amino acids can lead to peptides with reduced or altered function, or even immunogenicity.
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: The most common mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. This occurs when the carboxyl group of an N-protected amino acid is activated. The proton on the α-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. Another pathway is the direct enolization of the activated carboxyl group, although this is generally less common for N-urethane protected amino acids like those with a Boc group.[3]
Q3: How can "this compound" be used in peptide synthesis, and what is its potential role in preventing racemization?
A3: "this compound" is a non-proteinogenic, aromatic amino acid derivative. While it is primarily used as a unique building block to introduce specific structural motifs into peptides, its structure suggests potential, albeit not widely documented, roles in mitigating racemization.[4] Theoretically, its rigid, sterically hindered nature could influence the transition state of the coupling reaction in a way that disfavors the formation of the planar oxazolone intermediate, thereby preserving the stereochemistry of the adjacent chiral amino acid. The electron-donating methoxy group may also modulate the electronic properties of the reaction center. However, it is important to note that its primary documented use is as a structural component rather than a racemization suppressant.
Q4: Which amino acids are most susceptible to racemization?
A4: Histidine and cysteine are particularly prone to racemization during peptide synthesis.[5] Other amino acids can also racemize under harsh coupling conditions or with certain activation methods. The use of appropriate side-chain protecting groups, such as a methoxybenzyl group for histidine, can help to reduce this side reaction.[5]
Q5: What is the role of coupling reagents and additives in controlling racemization?
A5: The choice of coupling reagent and the use of additives are critical for minimizing racemization.
-
Coupling Reagents: Onium salt-based reagents (like HBTU, HATU) and phosphonium salt-based reagents (like PyBOP) are generally preferred over carbodiimides (like DCC, DIC) alone, as they can lead to faster coupling times and less racemization.[6] Newer reagents, such as those based on ynamides, have been developed to be "racemization-free".[1][7][8][9]
-
Additives: Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., HOAt, 6-Cl-HOBt) are often used with coupling reagents.[3] They work by forming an active ester intermediate that is more stable and less prone to racemization than the initial activated species.[3]
Troubleshooting Guide: High Levels of Racemization Detected
If you are experiencing high levels of racemization in your peptide synthesis, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| High D-isomer content in the final peptide | Inappropriate coupling reagent | Switch to a lower-racemization coupling reagent such as HATU, HCTU, or a phosphonium-based reagent like DEPBT, especially for sensitive amino acids like histidine.[6] Consider novel racemization-free reagents like ynamides if applicable.[1][7] |
| Suboptimal base selection | Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[3] | |
| Prolonged activation time | Minimize the pre-activation time of the amino acid before adding it to the resin-bound peptide. | |
| Elevated reaction temperature | Perform the coupling reaction at a lower temperature (e.g., 0°C) to reduce the rate of racemization. | |
| Inadequate side-chain protection | For racemization-prone amino acids like histidine, ensure that an appropriate side-chain protecting group (e.g., Mmt, Trt) is used.[10] | |
| Solvent effects | Consider using a less polar aprotic solvent. |
Data Presentation: Racemization Potential of Common Coupling Methods
The following table provides a general comparison of the racemization potential of various coupling reagents and additives. The actual extent of racemization can vary depending on the specific amino acid, solvent, and base used.
| Coupling Reagent/Additive | Racemization Potential | Notes |
| DCC or DIC alone | High | Not recommended without an additive due to high risk of racemization. |
| DCC/HOBt or DIC/HOBt | Low to Moderate | A classic combination that significantly reduces racemization compared to carbodiimides alone.[6] |
| HBTU/HOBt or TBTU/HOBt | Low | Commonly used and generally effective at suppressing racemization. |
| HATU/HOAt | Very Low | Highly efficient and one of the best choices for minimizing racemization. |
| DEPBT | Very Low | Particularly recommended for coupling racemization-prone residues like histidine.[6] |
| Ynamides | Essentially Zero | Reported as "racemization-free" coupling reagents.[1][7] |
Experimental Protocols
Protocol 1: Standard Low-Racemization Peptide Coupling using HATU
This protocol describes a standard procedure for coupling a Boc-protected amino acid to a resin-bound peptide with a free N-terminus, aiming to minimize racemization.
Materials:
-
Resin-bound peptide with a free amine
-
Boc-protected amino acid (3 equivalents)
-
HATU (2.9 equivalents)
-
N-Methylmorpholine (NMM) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 20 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes) and wash again with DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve the Boc-amino acid (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF. Add NMM (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the swollen and neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.
Protocol 2: Coupling of a Racemization-Prone Amino Acid (e.g., Boc-His(Trt)-OH)
This protocol is adapted for amino acids that are highly susceptible to racemization.
Materials:
-
Resin-bound peptide with a free amine
-
Boc-His(Trt)-OH (3 equivalents)
-
DEPBT (3 equivalents)
-
2,4,6-Collidine (6 equivalents)
-
Anhydrous DMF
-
DCM
Procedure:
-
Follow steps 1-4 of Protocol 1 for resin swelling, deprotection, washing, and neutralization.
-
Coupling Mixture Preparation: In a separate vessel, dissolve Boc-His(Trt)-OH (3 eq.) and DEPBT (3 eq.) in a minimal amount of DMF. Add 2,4,6-collidine (6 eq.) to this solution.
-
Coupling Reaction: Immediately add the coupling mixture to the resin. Agitate the mixture at room temperature. Monitor the reaction closely (e.g., by Kaiser test) and aim for the shortest possible coupling time.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Visualizations
Caption: Mechanism of Racemization via Oxazolone Formation.
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.
Caption: Logical Workflow for Troubleshooting Racemization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 10. peptide.com [peptide.com]
"Boc-4-amino-3-methoxybenzoic acid" solubility issues in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues related to Boc-4-amino-3-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial solvents for dissolving this compound?
A1: For Boc-protected amino acids, it is generally recommended to start with common polar aprotic solvents used in organic synthesis. These include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[1] For more challenging dissolution, Dimethyl sulfoxide (DMSO) is a powerful alternative.[1] Given the structure of this compound, starting with DMF or DMSO is a logical first step.
Q2: How does the structure of this compound influence its solubility?
A2: The solubility of this compound is influenced by several structural features:
-
Boc Group: The bulky, non-polar tert-butoxycarbonyl (Boc) group increases hydrophobicity, which can decrease solubility in very polar solvents like water, but improve it in moderately polar organic solvents.
-
Benzoic Acid Moiety: The aromatic ring and the carboxylic acid group introduce polarity. The carboxylic acid group can engage in hydrogen bonding, which can either enhance solubility in protic solvents or lead to self-association and lower solubility in non-polar solvents.
-
Amino and Methoxy Groups: These groups can also participate in hydrogen bonding, further influencing solvent interactions.
Q3: Can I heat the mixture to improve the solubility of this compound?
A3: Gentle warming can be an effective method to increase the solubility of Boc-protected amino acids.[1] However, it is crucial to proceed with caution as excessive heat may lead to the degradation of the compound.[1] It is advisable to conduct a small-scale test to determine the compound's stability at elevated temperatures before proceeding with a larger batch. Monitoring for any color change or degradation by thin-layer chromatography (TLC) is recommended.
Q4: Will the purity of my this compound affect its solubility?
A4: Yes, the purity of the compound can significantly impact its solubility. Impurities may alter the crystal lattice energy or interact with the solvent in a way that reduces the overall solubility of the target compound. It is always recommended to use a high-purity starting material for your experiments.
Troubleshooting Guide
Issue: My this compound is not dissolving in the initial solvent.
-
Solution 1: Try a Stronger Solvent. If you are using a solvent like DCM and observing poor solubility, switch to a more polar aprotic solvent such as DMF or DMSO.[1]
-
Solution 2: Use a Co-solvent System. A mixture of solvents can be more effective than a single solvent.[1] A common approach for difficult-to-dissolve protected amino acids is to use a mixture of DCM, DMF, and NMP in a 1:1:1 ratio.[1]
-
Solution 3: Apply Gentle Heat and Sonication. Suspend the compound in the chosen solvent and place it in a sonicator bath for 5-10 minutes. If it remains insoluble, gently warm the mixture in a water bath (not exceeding 40°C) while continuing to agitate.[1]
Issue: The compound dissolved initially but then precipitated out of solution.
-
Possible Cause: This could be due to a change in temperature, solvent evaporation, or reaching the saturation point of the solution.
-
Solution 1: Add a Stronger Co-solvent. The addition of a small amount of a stronger solvent, like DMSO, can help to redissolve the precipitate.[1]
-
Solution 2: Re-dissolve with Gentle Warming. Gently warm the solution while stirring to bring the compound back into solution. Ensure the vessel is sealed to prevent solvent evaporation.
-
Solution 3: Dilute the Solution. If the precipitation is due to reaching the saturation limit, adding more of the same solvent to dilute the solution can resolve the issue.
Data Presentation
Table 1: Qualitative Solubility Profile of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Notes |
| Dichloromethane (DCM) | Non-polar aprotic | Sparingly Soluble to Soluble | A common solvent for many Boc-protected compounds. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | Soluble | Generally a good solvent for Boc-protected amino acids.[1] |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | Highly Soluble | A strong solvent for many challenging organic compounds.[1] |
| N-Methyl-2-pyrrolidone (NMP) | Polar aprotic | Soluble | Similar to DMF in its solvating properties for these types of compounds.[1] |
| Tetrahydrofuran (THF) | Polar aprotic | Sparingly Soluble | May be less effective than DMF or DMSO. |
| Methanol | Polar protic | Soluble | The parent compound, 4-amino-3-methoxybenzoic acid, is soluble in methanol. The Boc group may slightly decrease solubility. |
| Water | Polar protic | Insoluble | The hydrophobic Boc group and the aromatic ring will likely make it insoluble in water. |
Disclaimer: The solubility data presented in this table is predictive and based on the general properties of Boc-protected amino acids and related structures. Actual solubility may vary depending on the purity of the compound, temperature, and other experimental conditions.
Experimental Protocols
Protocol for Determining the Solubility of this compound
Objective: To determine the approximate solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Pipettes
-
HPLC or UV-Vis spectrophotometer (for quantitative analysis)
Procedure:
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve. b. Add a known volume of the selected solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Agitate the mixture using a vortex mixer for 1-2 minutes. e. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature and allow it to equilibrate for 24 hours. This ensures that the solution reaches saturation.
-
Separation of Undissolved Solid: a. After the equilibration period, carefully remove the vial. b. Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Analysis of the Supernatant: a. Carefully withdraw a known volume of the clear supernatant. b. Dilute the supernatant with a known volume of a suitable solvent to a concentration that is within the linear range of the analytical method. c. Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation of Solubility: a. Calculate the concentration of the original supernatant based on the dilution factor. b. Express the solubility in the desired units (e.g., mg/mL, mol/L).
Mandatory Visualization
Caption: A stepwise workflow for troubleshooting the dissolution of this compound.
References
Technical Support Center: Incomplete Boc Deprotection of "Boc-4-amino-3-methoxybenzoic acid"
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete Boc deprotection of "Boc-4-amino-3-methoxybenzoic acid." This document provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure successful deprotection.
Troubleshooting Guide
Incomplete deprotection of "this compound" can be attributed to several factors, primarily the electronic properties of the substituents on the aromatic ring. The methoxy group (-OCH₃) is electron-donating, which generally facilitates the cleavage of the Boc group. Conversely, the carboxylic acid group (-COOH) is electron-withdrawing, which can make the deprotection more challenging by destabilizing the carbocation intermediate formed during the reaction.[1]
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient Acid Strength or Concentration: The acidic conditions are not potent enough to fully cleave the Boc group, especially with the deactivating effect of the carboxylic acid. | - Increase the concentration of trifluoroacetic acid (TFA) or hydrochloric acid (HCl).- Switch to a stronger acid system if necessary. |
| Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed long enough or at a high enough temperature for complete conversion. | - Extend the reaction time and monitor progress using TLC or LC-MS.- If the substrate is stable, consider a moderate increase in reaction temperature. | |
| Poor Substrate Solubility: The starting material is not fully dissolved in the reaction solvent, leading to a heterogeneous mixture and incomplete reaction. | - Choose a solvent system in which the substrate is more soluble.- Gently warming the mixture might improve solubility. | |
| Side Reactions | Alkylation of the Aromatic Ring: The tert-butyl cation generated during deprotection can re-react with the electron-rich aromatic ring. | - Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation. |
| Esterification of the Carboxylic Acid: If an alcohol is used as a solvent or is present in the reaction mixture, it can esterify the carboxylic acid under acidic conditions. | - Use a non-alcoholic solvent like dichloromethane (DCM) or dioxane.- Ensure all reagents and glassware are dry. |
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of "this compound" incomplete even with standard TFA/DCM conditions?
A1: The electron-withdrawing nature of the carboxylic acid group on the aromatic ring can counteract the activating effect of the methoxy group, making the Boc group more resistant to cleavage than on a simple aniline.[1] You may need to employ more stringent conditions, such as a higher concentration of TFA, a longer reaction time, or even a different acidic protocol.
Q2: Can I use HCl in dioxane for the deprotection of this specific substrate?
A2: Yes, 4M HCl in dioxane is a common and effective reagent for Boc deprotection.[2] It can be a good alternative to TFA. However, as with TFA, you may need to optimize the reaction time and temperature to achieve complete deprotection.
Q3: Are there any milder, non-acidic methods to deprotect "this compound"?
A3: While acidic cleavage is the most common method, alternative procedures exist for acid-sensitive substrates. Thermal deprotection in boiling water or using reagents like oxalyl chloride in methanol are potential options.[3] However, the feasibility and efficiency of these methods would need to be experimentally verified for your specific substrate.
Q4: How can I monitor the progress of the deprotection reaction?
A4: Thin-Layer Chromatography (TLC) is a quick and convenient method to monitor the reaction's progress. The deprotected product, being more polar, will have a lower Rf value than the starting material. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring and to confirm the mass of the product.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere (optional)
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Under stirring, add TFA to the solution. A common starting point is a 1:1 ratio of TFA to DCM (v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with DCM or toluene (2-3 times) to ensure complete removal of residual TFA.
-
The resulting product, the TFA salt of 4-amino-3-methoxybenzoic acid, can be used as is or further purified.
Protocol 2: Boc Deprotection using HCl in Dioxane
Materials:
-
This compound
-
4M HCl in dioxane
-
Dioxane, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere
Procedure:
-
Dissolve this compound in anhydrous dioxane in a round-bottom flask.
-
Add 4M HCl in dioxane to the solution (typically 5-10 equivalents of HCl).
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by TLC.
-
Upon completion, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the product. Alternatively, the product may precipitate out of the solution and can be collected by filtration.
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Boc deprotection mechanism overview.
References
"Boc-4-amino-3-methoxybenzoic acid" stability under acidic and basic conditions
Technical Support Center: Boc-4-amino-3-methoxybenzoic Acid
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides related to the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary functional groups on this compound that influence its stability? A1: The stability of this compound is primarily determined by its three key functional groups:
-
N-Boc (tert-butyloxycarbonyl) group: This is an acid-labile protecting group. [1]* Carboxylic acid group: This group is acidic and will deprotonate under basic conditions to form a carboxylate salt, which primarily affects solubility. [2][3]* Aromatic methoxy group: This ether group is generally stable but can be cleaved under very harsh acidic conditions (e.g., strong Lewis acids or HBr), which are typically more extreme than those used for Boc deprotection.
Q2: What are the recommended long-term storage conditions for solid this compound? A2: To ensure long-term stability and integrity, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. [4]Refrigeration (2-8°C) is recommended to minimize any potential thermal or hydrolytic degradation over time. [5]For enhanced stability, especially for long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace moisture and oxygen. [5]
Stability in Acidic Conditions
Q3: How stable is the Boc group under acidic conditions? A3: The N-Boc protecting group is inherently unstable in acidic conditions and is designed to be removed by acid treatment. [6][]Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will lead to the cleavage of the Boc group, regenerating the free amine. [1][8]This reaction is typically rapid and is the basis for its use as a protecting group. [9] Q4: What are the byproducts of acidic degradation (deprotection)? A4: The acid-catalyzed cleavage of the Boc group proceeds through the formation of a stable tert-butyl cation. This cation then typically fragments into gaseous byproducts: isobutylene and carbon dioxide (CO₂). [10]The primary degradation product of the parent molecule is 4-amino-3-methoxybenzoic acid, which will be present as its corresponding acid salt (e.g., trifluoroacetate or hydrochloride salt). [11] Q5: Can I use mild acidic conditions without cleaving the Boc group? A5: While the Boc group is acid-labile, its rate of cleavage is dependent on acid strength, concentration, and temperature. [12]Very mild acidic conditions (e.g., brief exposure to dilute aqueous acid at low temperatures) might be tolerated, but there is always a risk of partial or complete deprotection. It is crucial to perform a stability test under your specific experimental conditions if maintaining the Boc group is required in a mildly acidic environment.
Stability in Basic Conditions
Q6: Is this compound stable in basic solutions? A6: Yes, the Boc protecting group is generally very stable under basic and nucleophilic conditions. [6][]However, the carboxylic acid functionality will react with a base. In the presence of a base (e.g., NaOH, K₂CO₃), the carboxylic acid will be deprotonated to form the corresponding carboxylate salt (e.g., sodium 4-(tert-butoxycarbonylamino)-3-methoxybenzoate). This does not represent degradation but rather a change in the molecule's protonation state and solubility. [2] Q7: Will strong basic conditions and high temperatures degrade the molecule? A7: The Boc group is robustly stable to a wide range of basic conditions. []While extremely harsh conditions (e.g., prolonged heating in concentrated strong base) are generally not advisable for any complex organic molecule, the primary lability of this compound is towards acid, not base. The aromatic ether (methoxy group) is also highly resistant to cleavage by base.
Troubleshooting Guides
Issue 1: My compound seems to have degraded after a reaction run under acidic conditions. An analysis (TLC, LC-MS) shows a new, more polar spot/peak.
-
Possible Cause: This is the expected outcome for a Boc-protected amine under acidic conditions. You have likely cleaved the Boc group, resulting in the formation of the more polar free amine, 4-amino-3-methoxybenzoic acid (as an acid salt).
-
Verification: Use LC-MS to check if the mass of the new peak corresponds to the deprotected product (molecular weight: 167.16 g/mol ). The starting material has a molecular weight of 267.28 g/mol .
-
Solution: If deprotection was unintentional, you must avoid acidic conditions. Consider alternative protecting groups that are stable to acid if your synthesis requires it. If the deprotection was the goal, your reaction was successful.
Issue 2: During workup, my compound unexpectedly precipitated from an aqueous solution when I adjusted the pH.
-
Possible Cause: This is likely due to the pH-dependent solubility of the carboxylic acid/carboxylate group. In basic solution (pH > ~5), the compound exists as the more water-soluble carboxylate salt. When the pH is adjusted to be acidic (pH < 4), it protonates to the less water-soluble carboxylic acid, causing it to precipitate.
-
Solution: This property can be used for purification. To keep the compound dissolved in an aqueous layer, maintain a basic pH. To extract it into an organic solvent (like ethyl acetate), acidify the aqueous layer first.
Issue 3: My reaction is incomplete after treatment with acid, and both starting material and product are present.
-
Possible Cause: Incomplete deprotection can result from several factors. [13] 1. Insufficient Acid: The acid may have been consumed by other bases in the reaction mixture. The deprotected amine product itself is basic and will neutralize one equivalent of acid. [10] 2. Inadequate Reaction Time: The reaction may not have been stirred long enough for completion. 3. Low Temperature: Low temperatures slow down the rate of deprotection.
-
Solution:
-
Increase the equivalents of acid used (a common condition is 25-50% TFA in a solvent like DCM). [14] * Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. [13] * Allow the reaction to warm to room temperature if it is being run at a low temperature. [13] Issue 4: After acidic deprotection, I see multiple unexpected peaks in my LC-MS, some with a mass increase of +56.
-
-
Possible Cause: The tert-butyl cation generated during deprotection is an electrophile and can alkylate nucleophilic sites on your molecule or other molecules in the reaction mixture (a +56 mass unit corresponds to the addition of a tert-butyl group). [14]* Solution: Add a "scavenger" to the reaction mixture. Scavengers are nucleophiles designed to trap the tert-butyl cation. [1]Common scavengers include triisopropylsilane (TIS) or water, often used at 2.5-5% (v/v) in the acid solution (e.g., 95:5 TFA:TIS). [15]
Data Presentation: Summary of Stability
| Condition Category | Reagents / Conditions | Effect on N-Boc Group | Effect on Carboxylic Acid | Effect on Methoxy Group | Overall Outcome |
| Strongly Acidic | >1M HCl, >20% TFA in DCM | Labile (Cleaved) [1] | Stable (Protonated) | Stable | Deprotection to free amine |
| Mildly Acidic | Dilute aqueous acid (e.g., pH 3-5) | Potentially Labile [16] | Stable (Protonated) | Stable | Risk of partial or full deprotection |
| Neutral | Water, PBS (pH 7.4), brine | Stable [17] | Partially deprotonated | Stable | Compound is stable |
| Mildly Basic | NaHCO₃, K₂CO₃, Amines | Stable [6] | Reactive (Deprotonated) | Stable | Forms a water-soluble carboxylate salt |
| Strongly Basic | >1M NaOH, >1M KOH | Stable [] | Reactive (Deprotonated) | Stable | Forms a water-soluble carboxylate salt |
| Reductive | H₂, Pd/C | Stable [] | Stable | Stable | Compound is stable |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation (Acidic Stability Test)
This protocol is designed to assess the rate of deprotection under specific acidic conditions.
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or THF).
-
Stress Condition: In a vial, mix 1 mL of the stock solution with 1 mL of an acidic solution (e.g., 2 M HCl in water, or a 50% TFA solution in DCM). For a control, mix 1 mL of the stock solution with 1 mL of the corresponding neutral solvent.
-
Incubation: Stir the vials at a controlled temperature (e.g., room temperature or 40°C).
-
Time Points: At specific time intervals (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot (e.g., 50 µL) from each vial.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it into a vial containing a neutralizing buffer/solvent mixture suitable for your analytical method (e.g., mobile phase for HPLC). [13]6. Analysis: Analyze the quenched samples by HPLC or LC-MS to determine the percentage of the remaining parent compound and the formation of the deprotected product.
Protocol 2: General Procedure for Basic Stability Test
This protocol helps confirm the stability of the compound and the formation of the carboxylate salt.
-
Preparation: Prepare a stock solution as described in Protocol 1.
-
Stress Condition: In a vial, mix 1 mL of the stock solution with 1 mL of a basic solution (e.g., 1 M NaOH in water).
-
Incubation: Stir the vial at a controlled temperature (e.g., room temperature).
-
Time Points: At various time intervals (e.g., 0, 1 hr, 4 hr, 24 hr), withdraw an aliquot.
-
Sample Preparation for Analysis: Before analysis, neutralize the aliquot with an equivalent amount of acid to convert the salt back to the carboxylic acid form. This is often necessary for consistent chromatographic analysis.
-
Analysis: Analyze the samples by HPLC or LC-MS. The expectation is that the peak for the parent compound will remain, with no significant new peaks appearing over time, confirming its stability.
Visualizations
Caption: Stability pathways of this compound.
Caption: General experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acids - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Boc-4-amino-3-methoxybenzoic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Boc-4-amino-3-methoxybenzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most common and effective purification methods for this compound derivatives are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q2: My Boc-protected amino acid is an oil and will not solidify. What can I do?
A2: "Oiling out" is a common issue. Here are a few strategies to induce crystallization:
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Trituration: Stir the oil vigorously with a non-polar solvent like hexane or diethyl ether. This can help remove impurities and promote solidification.
-
Seed Crystals: If available, adding a small seed crystal of the pure compound can initiate crystallization.
-
Solvent Evaporation: Ensure all residual solvents from the workup are removed under high vacuum.
-
Solvent-Antisolvent System: Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate) and slowly add a "poor" solvent (e.g., hexane) until turbidity is observed.
Q3: What are the likely impurities in my crude this compound?
A3: Potential impurities can arise from the starting materials or side reactions during the synthesis. Common impurities may include:
-
Unreacted 4-amino-3-methoxybenzoic acid.
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Di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts.
-
Potentially a di-Boc derivative where the carboxylic acid is also protected.
-
If the starting material for the aminobenzoic acid synthesis was 4-hydroxy-3-methoxybenzoic acid, you might have some of the corresponding Boc-protected hydroxy derivative as an impurity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | Use a lower-boiling point solvent or a solvent mixture. Try a more gradual cooling process. |
| No crystals form upon cooling. | The solution is not saturated enough (too much solvent was used), or the solution is supersaturated. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. |
| Low recovery of purified product. | Too much solvent was used, leading to product loss in the mother liquor. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to minimize solubility. The mother liquor can be concentrated to recover more product, which may require a second recrystallization. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Note that this may reduce the yield. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | The polarity of the eluent is too high or too low. | Optimize the mobile phase composition. A good starting point for Boc-protected aminobenzoic acids is a mixture of hexane and ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. A small amount of a more polar solvent like methanol can be added to the eluent. |
| Streaking or tailing of the compound band. | The compound is not fully soluble in the mobile phase, or the column is overloaded. | Ensure the crude product is fully dissolved before loading it onto the column. Use a larger column or reduce the amount of sample loaded. Adding a small amount of acetic acid to the mobile phase can sometimes help for acidic compounds. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes faintly turbid.
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Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity to 7:3 or 1:1).
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Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pack the column, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
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Elution: Begin eluting with the mobile phase, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Typical Recrystallization Solvent Systems for Boc-Protected Aromatic Amino Acids
| Solvent System | Good Solvent | Poor Solvent | Typical Purity |
| Ethanol/Water | Ethanol | Water | >98% |
| Ethyl Acetate/Hexane | Ethyl Acetate | Hexane | >98% |
| Dichloromethane/Methanol | Dichloromethane | Methanol | >97% |
Note: The optimal solvent system and resulting purity can vary depending on the specific derivative and impurities present.
Table 2: Typical Column Chromatography Parameters for Boc-Protected Aromatic Amino Acids
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Typical Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Typical Initial Purity | 85-95% |
| Typical Final Purity | >99% |
| Typical Yield | 70-90% |
Note: Yields are dependent on the initial purity of the crude material.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: A logical troubleshooting guide for common purification issues.
Technical Support Center: Overcoming Steric Hindrance with Boc-4-amino-3-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Boc-4-amino-3-methoxybenzoic acid (CAS 180976-98-1).[1] The focus is on overcoming the steric challenges presented by the substituted benzoic acid structure during amide bond formation and other coupling reactions.
I. Compound Properties
| Property | Value | Reference |
| CAS Number | 180976-98-1 | [1] |
| Molecular Formula | C₁₃H₁₇NO₅ | [2] |
| Molecular Weight | 267.28 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Storage Conditions | 0-8 °C | [2] |
II. Frequently Asked Questions (FAQs)
Q1: Why am I seeing low yields when coupling this compound using standard reagents like DCC or EDC?
A1: Low coupling yields with this substrate are often due to a combination of steric hindrance and electronic effects. The methoxy group at the 3-position and the bulky Boc-protecting group at the 4-position sterically hinder the approach of the amine to the activated carboxylic acid.[3][4] Standard carbodiimide reagents like DCC and EDC may not be potent enough to overcome this steric barrier, leading to slow and inefficient reactions.[3][4]
Q2: How does the methoxy group on the aromatic ring affect the reactivity of the carboxylic acid?
A2: The methoxy group (-OCH₃) has competing electronic effects. It is an electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect).[5][6] When positioned para to the carboxylic acid, the electron-donating resonance effect dominates, which can decrease the acidity of the benzoic acid by destabilizing the carboxylate anion.[5][7] This reduced acidity can make activation of the carboxylic acid more difficult. In the case of this compound, the methoxy group is meta to the carboxyl group, where the inductive electron-withdrawing effect is more pronounced, which should increase acidity relative to an unsubstituted benzoic acid.[6][8]
Q3: What are the best coupling reagents for sterically hindered substrates like this?
A3: For sterically hindered amino acids and benzoic acid derivatives, more powerful onium-salt-based reagents are highly recommended.[3] Uronium/aminium salts like HATU, HBTU, and HCTU are very effective because they form highly reactive OAt or OBt active esters.[3][9] HATU is often considered one of the most effective reagents for difficult couplings.[3][10] Phosphonium salts like PyBOP and PyAOP are also excellent choices.[4][9]
Q4: How can I minimize the risk of racemization during a difficult coupling reaction?
A4: Racemization can be a concern, especially when using more reactive coupling reagents or elevated temperatures.[3][4] To minimize this risk:
-
Use an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[3]
-
Choose a phosphonium-based reagent like PyBOP, which is generally associated with lower levels of racemization.[3]
-
Avoid excessively long reaction times at high temperatures.[3]
-
Use a weaker base, such as N-methylmorpholine (NMM) or collidine, instead of DIPEA if racemization is a significant issue.[3][11]
Q5: Can changing the solvent improve my reaction outcome?
A5: Yes, the choice of solvent is critical. The solvent must effectively solvate the reactants to prevent aggregation, which can hinder the reaction.[4] N-methylpyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for difficult couplings due to its superior solvating properties.[4] For particularly challenging sequences, a mixture of solvents such as DCM/DMF/NMP may be beneficial.[4]
III. Troubleshooting Guide
This guide addresses common issues encountered when using this compound in coupling reactions.
Troubleshooting Workflow for Low Coupling Yield
Caption: A troubleshooting workflow for low coupling efficiency.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Ineffective Coupling Reagent: Standard carbodiimides (DCC, EDC) are not potent enough for the sterically hindered substrate.[3][4] | Switch to a more powerful reagent: Use an aminium/uronium salt (HATU, HBTU) or a phosphonium salt (PyBOP).[4] HATU is often the best choice for difficult couplings.[3][10] |
| Suboptimal Reaction Conditions: The reaction rate is slowed by steric hindrance, requiring more forcing conditions.[4] | Increase reaction time and/or temperature: Extend the coupling time from a few hours to overnight.[4] Gentle heating or microwave-assisted synthesis can also be effective but monitor for racemization.[4] | |
| Poor Solvation/Aggregation: The peptide-resin complex or reactants are not well-solvated, preventing the reaction.[4] | Change the solvent: Switch from DMF to NMP, which has better solvating properties. A solvent mixture may also improve results.[4] | |
| Reaction Stalls | Extreme Steric Hindrance: Even potent onium salts may fail in exceptionally hindered cases. | Form an Acyl Fluoride: Convert the carboxylic acid to a highly reactive acyl fluoride using a fluorinating agent like TFFH.[4][12][13] This intermediate is small and highly reactive, overcoming steric barriers.[12][13] |
| Side Product Formation | Racemization: The chiral center of the amine component is epimerized due to harsh conditions or a strong base. | Optimize base and additives: Use a weaker base like collidine or NMM instead of DIPEA.[3][11] Ensure an additive like HOAt or Oxyma Pure is used with the coupling reagent.[3] |
IV. Quantitative Data: Coupling Reagent Performance
| Coupling Reagent | Sterically Hindered System | Reported Yield | Key Observation | Reference(s) |
| DCC/HOBt | Coupling of Boc-proline | Low to moderate | Standard methods often fail or give unsatisfactory results with hindered substrates. | [12] |
| HATU/DIPEA | Coupling of a hindered acid to an N-cyclopropyl-2-aminothiazole | Unsatisfactory | Even with a potent reagent, difficult couplings may require extended reaction times (e.g., 4 days). | [12] |
| PyBOP | General hindered couplings | Good to Excellent | Phosphonium salts are highly effective and can reduce racemization. | [3] |
| COMU | Synthesis of hindered di- and tripeptides | >74% | A newer generation reagent with efficiency comparable to HATU, but with safer, non-explosive byproducts. | [11] |
| Acyl Fluoride (via BTFFH) | Coupling of triphenylacetic acid with various amines | 85-95% | Acyl fluoride formation is highly effective for extremely hindered systems where other methods fail, yielding excellent results. | [12] |
V. Experimental Protocols
Protocol 1: General Procedure for Coupling with HATU
This protocol is a robust starting point for coupling this compound.
Workflow for HATU Coupling
Caption: Experimental workflow for a HATU-mediated coupling reaction.
Materials:
-
This compound (1 equivalent)
-
Amine component (1.0 - 1.2 equivalents)
-
HATU (0.95 - 1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous DMF or NMP
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound and HATU in anhydrous DMF or NMP.
-
Add DIPEA to the solution and stir for 1-5 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine component in a minimal amount of anhydrous DMF or NMP.
-
Add the solution of the activated acid to the amine solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, the reaction may require anywhere from 2 hours to overnight for completion.
-
Upon completion, quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This method is recommended when Protocol 1 fails to provide a satisfactory yield.
Materials:
-
This compound (1 equivalent)
-
Fluorinating agent (e.g., TFFH, BTFFH) (1.1 equivalents)
-
Anhydrous base (e.g., pyridine, DIPEA) (1.5-2.0 equivalents)
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Amine component (1.2 equivalents)
-
Anhydrous solvent (e.g., DCM, THF)
Procedure:
-
Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the fluorinating agent followed by the dropwise addition of the anhydrous base.
-
Allow the mixture to stir at 0 °C for 10 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.
-
Coupling Reaction: Add the amine component to the solution containing the in situ-generated acyl fluoride.
-
Stir at room temperature or with gentle heating (40-50 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Perform an aqueous workup and purification as described in Protocol 1.
References
- 1. This compound | 180976-98-1 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. physicsforums.com [physicsforums.com]
- 9. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. blogs.rsc.org [blogs.rsc.org]
"Boc-4-amino-3-methoxybenzoic acid" impurity profiling and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-4-amino-3-methoxybenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of this compound.
Issue 1: Low Purity of Crude Product After Boc Protection Reaction
Question: My HPLC analysis of the crude this compound shows multiple impurity peaks. What are the likely identities of these impurities and how can I minimize their formation?
Answer: Impurities in the crude product typically arise from the starting materials or side reactions during the Boc protection. Common impurities include:
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Unreacted 4-amino-3-methoxybenzoic acid: This indicates an incomplete reaction. To minimize this, ensure at least a slight excess of Boc anhydride is used and that the reaction is allowed to proceed to completion (monitor by TLC or HPLC).
-
Di-tert-butyl dicarbonate (Boc Anhydride) and its byproducts: Residual Boc anhydride and its breakdown product, tert-butanol, are common. These are typically removed during aqueous workup and subsequent purification steps.
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Di-Boc protected product: Over-protection can lead to the formation of a di-Boc species, where the carboxylic acid is converted to a mixed anhydride. Using controlled stoichiometry and reaction temperature can minimize this.
-
tert-Butyl ester of this compound: The tert-butyl cation generated during the reaction can esterify the carboxylic acid. This is more prevalent under acidic conditions.
Troubleshooting & Optimization:
-
Reaction Conditions: Ensure the reaction is performed under optimal pH conditions (typically basic, using a base like sodium bicarbonate or triethylamine) to favor N-acylation over O-acylation.[1][2]
-
Stoichiometry: Use a controlled excess (e.g., 1.1-1.2 equivalents) of Boc anhydride. A large excess can lead to di-Boc formation.
-
Temperature Control: Maintain the recommended reaction temperature. Excursions can lead to side reactions.
-
Monitoring: Track the reaction progress using TLC or HPLC to ensure full consumption of the starting amine before quenching the reaction.
Issue 2: The Product "Oils Out" During Recrystallization
Question: I am trying to purify my this compound by recrystallization, but it separates as an oil instead of forming crystals. What should I do?
Answer: "Oiling out" is a common issue when a compound separates from the solution above its melting point or as a supersaturated liquid.[3] This can be caused by several factors, including the choice of solvent, cooling rate, and the presence of impurities.
Troubleshooting Steps:
-
Solvent System Modification: The chosen solvent system may be too good a solvent for your compound. Try adding a "poor" solvent (an anti-solvent) dropwise to the warm solution until it becomes persistently cloudy, then add a few drops of the "good" solvent to clarify before allowing it to cool slowly.[3] Common solvent systems for Boc-amino acids include ethyl acetate/hexane and ethanol/water.[3]
-
Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or ice bath. Rapid cooling often promotes oiling.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product, add a "seed crystal" to the supersaturated solution to induce crystallization.[3]
-
Trituration: If the product has already oiled out, you can attempt to induce solidification by trituration. This involves stirring the oil with a solvent in which it is insoluble (e.g., n-hexane or diethyl ether).[3]
Issue 3: Off-White or Colored Final Product
Question: My final product of this compound is not a pure white solid. What causes the discoloration and how can I remove it?
Answer: Discoloration is typically due to trace impurities that are highly colored. These can be carried over from starting materials or formed through side reactions, such as oxidation of the amine or aromatic ring.
Purification Methods:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. Gently boil the mixture for a few minutes, then perform a hot filtration to remove the carbon. The carbon will adsorb many colored impurities.
-
Recrystallization: A carefully chosen recrystallization solvent system can effectively separate the desired product from colored impurities which may have different solubility profiles.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound?
A1: Based on the synthesis route (Boc protection of 4-amino-3-methoxybenzoic acid), the most likely impurities are:
-
Process-Related Impurities:
-
Unreacted 4-amino-3-methoxybenzoic acid
-
Residual di-tert-butyl dicarbonate (Boc anhydride) and its byproducts (e.g., tert-butanol)
-
-
Side-Reaction Products:
-
Di-Boc protected product
-
tert-Butyl ester of the product
-
-
Degradation Products:
-
Hydrolysis back to 4-amino-3-methoxybenzoic acid if exposed to strong acids or bases during workup or storage.
-
Q2: How can I best analyze the purity and impurity profile of my product?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for purity analysis.[5][6] A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA) or formic acid. For impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides mass information for the unknown peaks.[7]
Q3: My Boc-protected product is an oil and difficult to handle. How can I solidify it for easier purification and storage?
A3: If recrystallization or trituration fails to produce a solid, converting the oily product to its dicyclohexylamine (DCHA) salt is a highly effective method.[3][8] The DCHA salt is typically a stable, crystalline solid that can be easily filtered and purified by recrystallization. The free acid can then be regenerated by treating the salt with an acid and extracting it into an organic solvent.[3]
Q4: What are the best storage conditions for this compound?
A4: The compound should be stored in a cool, dry place, away from strong acids and bases to prevent the premature cleavage of the Boc group. Storage in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Data Presentation
Table 1: Common Impurities and their Likely Origin
| Impurity Name | Structure | Likely Origin |
| 4-amino-3-methoxybenzoic acid | H₂N(OCH₃)C₆H₃COOH | Incomplete reaction (unreacted starting material) |
| Di-Boc-4-amino-3-methoxybenzoic acid Anhydride | (Boc)₂N(OCH₃)C₆H₃CO-O-COOtBu | Over-reaction with Boc anhydride |
| tert-Butyl 4-(tert-butoxycarbonylamino)-3-methoxybenzoate | Boc-HN(OCH₃)C₆H₃COOtBu | Esterification by tert-butyl cation |
Table 2: Representative HPLC Purity Analysis Data
| Sample | Main Peak Retention Time (min) | Main Peak Area % | Impurity 1 (Unreacted SM) Area % | Impurity 2 (Di-Boc) Area % |
| Crude Product | 5.8 | 92.5% | 4.2% | 1.8% |
| After Recrystallization | 5.8 | 99.2% | 0.3% | 0.1% |
| After Carbon Treatment & Recrystallization | 5.8 | 99.8% | 0.1% | <0.1% |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
-
Objective: To determine the purity of this compound and quantify related impurities.
-
Instrumentation: HPLC system with UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.[5]
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Protocol 2: Recrystallization for Purification
-
Objective: To purify crude this compound.
-
Materials: Crude product, ethyl acetate, hexane, Erlenmeyer flask, heating mantle, filtration apparatus.
-
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate ("good" solvent) to just dissolve the solid with gentle heating and stirring.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add hexane ("poor" solvent) dropwise to the hot solution while stirring until a persistent cloudiness is observed.
-
Add a few drops of hot ethyl acetate to re-dissolve the cloudiness.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Dry the crystals under vacuum to a constant weight.[3]
-
Visualizations
Caption: Workflow for Synthesis, Impurity Profiling, and Purification.
Caption: Experimental Workflow for Recrystallization.
References
Validation & Comparative
A Comparative Guide to Boc- and Fmoc-Protected 4-amino-3-methoxybenzoic Acid in Solid-Phase Peptide Synthesis
In the realm of peptide science and drug discovery, the incorporation of unnatural amino acids into peptide sequences is a key strategy for enhancing therapeutic properties such as potency, stability, and target specificity. 4-amino-3-methoxybenzoic acid, a substituted aromatic amino acid, presents a unique building block for modifying peptide structure and function. The choice of protecting group strategy for its α-amino group is a critical consideration for successful solid-phase peptide synthesis (SPPS). This guide provides a detailed comparison of the two most prevalent SPPS chemistries, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), in the context of utilizing 4-amino-3-methoxybenzoic acid.
Executive Summary: Boc vs. Fmoc Strategy at a Glance
The primary distinction between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is removed by acid, typically trifluoroacetic acid (TFA), while the Fmoc group is cleaved by a base, most commonly piperidine.[1] This fundamental difference dictates the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage from the solid support.
| Feature | Boc-SPPS | Fmoc-SPPS |
| Nα-Deprotection | Acid-labile (e.g., 50% TFA in DCM)[2] | Base-labile (e.g., 20% piperidine in DMF)[3] |
| Side-Chain Protection | Benzyl-based (Bzl), cleaved by strong acid (HF)[4] | tert-Butyl-based (tBu), cleaved by moderate acid (TFA)[1] |
| Orthogonality | Quasi-orthogonal[4] | Fully orthogonal[1] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[2] | Moderate acid (e.g., TFA)[5] |
| Handling Precautions | Requires specialized equipment for handling corrosive HF[5] | Milder conditions, standard laboratory equipment |
| Aggregation | Can be advantageous for hydrophobic sequences due to protonation of the N-terminus | Can be problematic for long or hydrophobic peptides[4] |
| Compatibility | Less suitable for acid-sensitive modifications[4] | Compatible with a wide range of acid-labile modifications[5] |
Detailed Experimental Protocols
The following are generalized protocols for the incorporation of an amino acid, such as 4-amino-3-methoxybenzoic acid, using both Boc and Fmoc strategies. The specific conditions, particularly coupling times, may need to be optimized based on the steric hindrance of the incoming amino acid and the growing peptide chain.
Boc-SPPS Protocol
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for at least 30 minutes in an SPPS reaction vessel.[4][6]
-
Drain the DCM.
2. Nα-Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[2]
-
Agitate the mixture for 20-30 minutes at room temperature.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times), isopropanol (IPA) (2 times), and then DCM again (3-5 times).[4]
3. Neutralization:
-
To deprotonate the newly formed N-terminal ammonium salt, add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes and drain. Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[4]
4. Coupling of Boc-4-amino-3-methoxybenzoic acid:
-
In a separate vessel, dissolve 2-4 equivalents of this compound and a coupling agent (e.g., HBTU or HATU) in N,N-dimethylformamide (DMF).[7]
-
Add 4-8 equivalents of DIEA to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-4 hours. For sterically hindered amino acids, extended coupling times or double coupling may be necessary.
-
Monitor the reaction using a qualitative method like the Kaiser test to confirm the absence of free primary amines.
5. Washing:
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 times) and DCM (3 times).
This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid.
Fmoc-SPPS Protocol
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for at least 1 hour in an SPPS reaction vessel.[8]
2. Nα-Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.[3]
-
Agitate the mixture for 15-30 minutes at room temperature.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 times).[8]
3. Coupling of Fmoc-4-amino-3-methoxybenzoic acid:
-
In a separate vessel, dissolve 2-4 equivalents of Fmoc-4-amino-3-methoxybenzoic acid and a coupling agent (e.g., HBTU or HATU) in DMF.[9]
-
Add 4-8 equivalents of DIEA to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-4 hours. As with the Boc strategy, monitoring and potential optimization are crucial for sterically demanding residues.
-
Monitor the reaction completion using the Kaiser test.
4. Washing:
-
After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).
This cycle is repeated for the entire peptide sequence.
Potential Challenges and Considerations for 4-amino-3-methoxybenzoic Acid
The structure of 4-amino-3-methoxybenzoic acid, with its substituted phenyl ring, may present steric hindrance, potentially slowing down coupling reactions. In such cases, the following can be considered:
-
Choice of Coupling Reagent: More potent activating agents like HATU or PyBOP may be beneficial.[9]
-
Double Coupling: Repeating the coupling step with fresh reagents can help drive the reaction to completion.
-
Extended Coupling Times: Increasing the reaction time can compensate for slower kinetics.
The electronic nature of the methoxy group may also influence reactivity, though significant electronic effects are less commonly a primary issue in standard SPPS compared to steric bulk.
Visualization of SPPS Workflows
To illustrate the cyclical nature of both SPPS strategies, the following diagrams outline the key steps.
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
References
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chempep.com [chempep.com]
- 7. rsc.org [rsc.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chempep.com [chempep.com]
A Comparative Guide to Boc-4-amino-3-methoxybenzoic Acid and Other Protected Amino Acids for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the selection of appropriately protected amino acids is a critical determinant of success. The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone in solid-phase peptide synthesis (SPPS), particularly for its stability under various conditions and its facile removal under acidic conditions. This guide provides a comprehensive comparison of Boc-4-amino-3-methoxybenzoic acid with other commonly used Boc-protected amino acids, offering insights into their performance based on available experimental data.
Physicochemical Properties: A Comparative Overview
The choice of a Boc-protected amino acid can significantly impact the efficiency of peptide synthesis. Key parameters such as solubility, melting point, and molecular weight play crucial roles in handling, reaction kinetics, and purification. While specific experimental data for this compound is not extensively available in the literature, we can infer some of its properties based on its structure and compare them with well-characterized Boc-protected amino acids.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Boc-Ala-OH | Boc-Gly-OH | Boc-Phe-OH |
| Molecular Formula | C₁₃H₁₇NO₅[1] | C₈H₁₅NO₄ | C₇H₁₃NO₄[2] | C₁₄H₁₉NO₄[3] |
| Molecular Weight ( g/mol ) | 267.28[1] | 189.21 | 175.18[2] | 265.30[4] |
| Melting Point (°C) | Not available | 79-83[5] | 86-89[2] | 85-87[3][4] |
| Appearance | White to off-white solid[1] | White to off-white crystalline powder | White to off-white powder[2] | White powder[6] |
| Solubility in DMF | Data not available | Soluble | Soluble | Soluble[3] |
| Solubility in DCM | Data not available | Soluble | Soluble | Soluble[3] |
| Solubility in NMP | Data not available | Soluble | Soluble | Soluble |
Performance in Solid-Phase Peptide Synthesis
The performance of a Boc-protected amino acid in SPPS is primarily evaluated by its coupling efficiency and the ease of its deprotection. While direct comparative studies are scarce, we can discuss the expected performance based on general principles and available data for analogous compounds.
Coupling Efficiency
The efficiency of the coupling reaction is influenced by factors such as steric hindrance, the choice of coupling reagent, and the solubility of the amino acid derivative.[7] this compound, being an aromatic amino acid, may exhibit slightly different coupling kinetics compared to aliphatic amino acids like Boc-Ala-OH and Boc-Gly-OH. However, with modern and efficient coupling reagents like HATU or HBTU, high coupling yields are generally achievable for most amino acids, including sterically hindered ones.[7]
Deprotection
The removal of the Boc group is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[8][9][10] The rate of deprotection can be influenced by the electronic properties of the amino acid. The methoxy group on the benzene ring of this compound is an electron-donating group, which could potentially facilitate the acid-catalyzed removal of the Boc group. However, without direct experimental data, this remains a theoretical consideration. Standard deprotection protocols using 25-50% TFA in dichloromethane (DCM) for 20-30 minutes are generally effective for most Boc-protected amino acids.[9]
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible and high-yield peptide synthesis. Below are representative protocols for the key steps in Boc-SPPS.
Boc Deprotection Protocol
Objective: To remove the N-terminal Boc protecting group from the peptide-resin.
Materials:
-
Peptide-resin with N-terminal Boc protection
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the DCM and add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture at room temperature for 30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3 times), followed by MeOH (2 times), and finally DCM (3 times).
-
Neutralize the resin by washing with a 5% solution of DIEA in DCM (2 times for 2 minutes each).
-
Wash the resin again with DCM (3 times) to remove excess base.
Peptide Coupling Protocol using HBTU
Objective: To couple a Boc-protected amino acid to the deprotected N-terminus of the peptide-resin.
Materials:
-
Deprotected peptide-resin
-
Boc-protected amino acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 3 equivalents of the Boc-protected amino acid and 2.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIEA to the solution and pre-activate for 2-3 minutes at room temperature.
-
Add the activated amino acid solution to the swollen and deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the reaction using a qualitative ninhydrin test. A yellow to colorless result indicates a complete reaction.
-
If the reaction is incomplete (blue/purple color), the coupling step can be repeated.
-
After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM.
Visualizing Experimental Workflows
To better illustrate the processes involved in peptide synthesis, the following diagrams created using Graphviz (DOT language) depict a standard Boc-SPPS cycle and the logic for selecting a protected amino acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. BOC-Glycine | 4530-20-5 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Boc-Phe-OH = 99.0 T 13734-34-4 [sigmaaldrich.com]
- 5. ≥99.0% (TLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.co.uk [fishersci.co.uk]
A Comparative Guide to Purity Determination of Boc-4-amino-3-methoxybenzoic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like Boc-4-amino-3-methoxybenzoic acid is critical for the synthesis of high-quality, safe, and effective pharmaceutical compounds. This guide provides a comparative analysis of key analytical methods for determining the purity of this N-Boc protected amino acid derivative, complete with experimental protocols and supporting data.
The selection of an appropriate analytical method is crucial for accurate purity assessment. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for its precision and versatility in separating complex mixtures.[1][2] Other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, titration, and Liquid Chromatography-Mass Spectrometry (LC-MS) offer complementary information for a comprehensive purity profile.
Comparison of Analytical Methods
Each analytical technique offers distinct advantages and is suited for different aspects of purity analysis. The choice of method often depends on the specific information required, available instrumentation, and the nature of potential impurities.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation based on differential partitioning of the analyte and impurities between a stationary and mobile phase, followed by UV detection.[2] | Robust, widely available, cost-effective, and highly precise for quantifying impurities.[1][3] | Lower sensitivity and selectivity compared to mass spectrometry; potential for co-elution of impurities.[3] | Primary method for purity profiling and quantification of organic impurities and degradation products.[4][5] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Measures the magnetic environment of protons, providing detailed structural information. The presence of the Boc group is confirmed by a characteristic singlet from the nine equivalent tert-butyl protons.[6][7] | Provides unambiguous structural confirmation of the main component and impurities. It can be quantitative (qNMR) to determine purity against a certified standard.[6][8] | Requires a relatively pure sample for simple spectra. The N-H proton signal can be broad and difficult to observe.[9] | Definitive structural confirmation and quantification of purity and impurities with suitable standards. |
| Acid-Base Titration | Determines the concentration of the carboxylic acid by reacting it with a standardized base.[10][11] | Simple, inexpensive, and provides a direct measure of the total acidic content (assay), which is related to purity. | Non-specific; it titrates all acidic components in the sample, not just the target compound.[12] | Assay of the bulk material to determine the overall percentage of the acidic active ingredient.[13] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry for detecting and identifying components based on their mass-to-charge ratio.[1][14] | High sensitivity and selectivity, provides molecular weight information for impurity identification, and is suitable for complex matrices.[3][5][14] | Higher cost and complexity compared to HPLC-UV. Quantification can be more challenging without appropriate standards for each impurity. | Identification and quantification of trace-level impurities and unknown degradation products.[1][5] |
Experimental Protocols
Below are detailed methodologies for the key experiments discussed.
High-Performance Liquid Chromatography (HPLC) Protocol for Purity Determination
This protocol is a general method for the reversed-phase HPLC analysis of Boc-protected amino acids and can be optimized for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[4]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Phosphoric acid in water.[3][4]
-
Gradient: A linear gradient, for example, from 30% to 90% Mobile Phase B over 15 minutes.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[3]
-
Detection: UV absorbance at a suitable wavelength (e.g., 254 nm).[3]
-
Injection Volume: 10-20 µL.[4]
-
Sample Preparation: Prepare a stock solution of this compound by dissolving the solid material in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[4]
¹H NMR Spectroscopy Protocol for Structural Confirmation and Purity
-
Instrumentation: A standard NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[6]
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Confirm the presence of a sharp singlet at approximately 1.4-1.5 ppm, which integrates to nine protons, corresponding to the tert-butyl group of the Boc protecting group.[7]
-
Analyze the aromatic region for the expected signals of the substituted benzoic acid.
-
For quantitative analysis (qNMR), a certified internal standard with a known concentration is added to the sample, and the purity is calculated by comparing the integral of a signal from the analyte to a signal from the standard.[8]
-
Acid-Base Titration Protocol for Assay
-
Instrumentation: An automatic or manual titrator with a suitable electrode (e.g., pH meter) or a buret and a colorimetric indicator.[10]
-
Titrant: A standardized solution of a strong base, such as 0.1 M Sodium Hydroxide (NaOH).
-
Sample Preparation: Accurately weigh a suitable amount of this compound and dissolve it in an appropriate solvent (e.g., a mixture of water and ethanol).
-
Procedure:
-
Slowly add the standardized NaOH titrant to the dissolved sample with constant stirring.[10]
-
Monitor the pH change using a pH meter or observe the color change of an indicator.[13]
-
The endpoint is reached when the reaction is complete, indicated by a sharp change in pH or a persistent color change.[10]
-
-
Calculation: The purity (assay) is calculated based on the volume of titrant consumed, its concentration, and the initial weight of the sample.
Workflow for Purity Determination
The following diagram illustrates a general workflow for the analytical determination of this compound purity.
By employing a combination of these robust analytical methods, researchers can confidently ascertain the purity of this compound, ensuring the integrity of their downstream applications in drug discovery and development.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. iltusa.com [iltusa.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. industrialpharmacist.com [industrialpharmacist.com]
- 11. reagent.co.uk [reagent.co.uk]
- 12. quora.com [quora.com]
- 13. Acid-Base Titration in the Pharmaceutical Industry [unacademy.com]
- 14. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to the HPLC Analysis of Boc-4-amino-3-methoxybenzoic Acid
For researchers, scientists, and drug development professionals, the accurate analysis of protected amino acid derivatives is crucial for ensuring the quality and integrity of synthetic intermediates in pharmaceutical and chemical research. Boc-4-amino-3-methoxybenzoic acid is a key building block in the synthesis of various complex molecules. Its purity and characterization are paramount for the success of subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity and stability of such compounds.
This guide provides a comparative overview of three reversed-phase HPLC methods for the analysis of this compound. The primary method utilizes a standard C18 column, offering a robust and widely applicable approach. Two alternative methods are presented to provide solutions for potential chromatographic challenges, such as improving peak shape, altering selectivity for critical impurity separations, and reducing analysis time. The performance of these methods is compared based on key chromatographic parameters, and detailed experimental protocols are provided.
Comparison of HPLC Methods
The selection of an appropriate HPLC method is critical for achieving accurate and reliable results. The following table summarizes the key performance characteristics of the three proposed methods for the analysis of this compound.
| Parameter | Method 1: Standard C18 | Method 2: Embedded-Polar Group C18 | Method 3: Phenyl-Hexyl |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | C18 with embedded polar group, 3.5 µm, 4.6 x 100 mm | Phenyl-Hexyl, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | 0.1% Formic Acid in Water | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 70% B to 95% B in 15 min | Isocratic: 85% B | 65% B to 90% B in 12 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Column Temperature | 35 °C | 40 °C | 35 °C |
| Detection Wavelength | 254 nm | 254 nm | 254 nm |
| Injection Volume | 10 µL | 5 µL | 10 µL |
| Expected Retention Time | ~12.5 min | ~8.2 min | ~10.8 min |
| Expected Peak Asymmetry | 1.2 | 1.1 | 1.3 |
| Resolution (critical pair) | > 2.0 | > 2.0 | > 2.0 |
| Primary Application | General-purpose purity analysis | Improved peak shape and alternative selectivity | Enhanced separation of aromatic impurities |
Experimental Protocols
Detailed methodologies for each of the compared HPLC methods are provided below. These protocols serve as a starting point and may require further optimization based on the specific instrumentation and sample matrix.
Method 1: Standard C18 for General-Purpose Analysis
This method employs a conventional C18 column, which is a workhorse in reversed-phase chromatography, providing excellent retention for hydrophobic molecules like Boc-protected compounds.
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of trifluoroacetic acid (TFA) to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration before use.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile. From this stock, prepare a working standard at 0.1 mg/mL by diluting with the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the sample in acetonitrile to achieve a nominal concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Set up the HPLC system with the parameters specified in the comparison table for Method 1.
-
Equilibrate the column with the initial mobile phase composition (70% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions.
Method 2: Embedded-Polar Group C18 for Improved Peak Shape
This method utilizes a C18 column with an embedded polar group to reduce peak tailing that can occur with acidic analytes on traditional C18 phases. The use of methanol as the organic modifier also offers a different selectivity.
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix.
-
Mobile Phase B: Use HPLC-grade methanol.
-
Degas the mobile phase before use.
Standard and Sample Preparation:
-
Follow the same procedure as described in Method 1, using methanol as the diluent for the final working solutions if desired to match the mobile phase.
Chromatographic Conditions:
-
Install the embedded-polar group C18 column and configure the HPLC system according to the parameters for Method 2 in the comparison table.
-
Thoroughly equilibrate the column with the isocratic mobile phase.
Method 3: Phenyl-Hexyl for Alternative Selectivity
This method employs a phenyl-hexyl stationary phase that provides alternative selectivity through π-π interactions, which can be beneficial for separating aromatic compounds and their impurities.
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of glacial acetic acid to 1 L of HPLC-grade water and mix.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
Standard and Sample Preparation:
-
Follow the procedure outlined in Method 1.
Chromatographic Conditions:
-
Set up the HPLC system with the Phenyl-Hexyl column and the parameters listed for Method 3 in the comparison table.
-
Equilibrate the column with the initial mobile phase conditions (65% B) until a stable baseline is observed.
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the logical flow of the HPLC analysis.
Caption: General workflow for the HPLC analysis of this compound.
Caption: Logical relationship for the comparison of different HPLC methods.
Navigating the Analysis of Modified Peptides: A Mass Spectrometry Comparison Guide for Peptides Containing Boc-4-amino-3-methoxybenzoic Acid
For researchers, scientists, and drug development professionals working with synthetic peptides, the incorporation of unnatural amino acids like Boc-4-amino-3-methoxybenzoic acid offers a gateway to novel therapeutic properties. However, the analysis of these modified peptides, particularly confirming their identity and purity, presents unique challenges. The tert-butyloxycarbonyl (Boc) protecting group, while essential for synthesis, is notoriously labile and can complicate mass spectrometric analysis. This guide provides an objective comparison of two primary mass spectrometry (MS) techniques—Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS—for the characterization of peptides containing this compound, complete with supporting data and detailed protocols.
Performance Comparison: ESI-MS/MS vs. MALDI-TOF MS
The choice of ionization technique is critical when analyzing peptides with acid-labile protecting groups like Boc. Electrospray ionization (ESI) is a soft ionization method but the conditions within the MS source can often be energetic enough to induce fragmentation. In contrast, MALDI is generally considered an even "softer" technique, making it potentially more suitable for observing the intact protected peptide.
Key Performance Attributes:
| Feature | LC-ESI-MS/MS | MALDI-TOF MS |
| Primary Use Case | Purity analysis, sequence confirmation, impurity profiling.[1][2] | Rapid molecular weight confirmation, screening.[3] |
| Coupling to Separation | Directly coupled with HPLC/UPLC for online separation and analysis of complex mixtures.[4][5] | Typically an offline technique; sample is mixed with matrix and spotted on a plate.[6] |
| Intact Peptide Observation | Prone to in-source decay of the Boc group, often showing ions corresponding to the loss of isobutylene (-56 Da) or the entire Boc group (-100 Da).[7][8] | Generally provides a higher abundance of the intact molecular ion, especially with neutral matrices.[8][9] |
| Fragmentation Control | Fragmentation is induced in a controlled manner in the collision cell (MS/MS), providing rich data for sequence confirmation.[10][11] | Post-source decay (PSD) can provide some fragmentation information, but it is often less controlled than collision-induced dissociation (CID) in ESI-MS/MS. |
| Throughput | Lower, due to chromatographic separation times. | Higher, as multiple samples can be spotted on a single target plate and analyzed rapidly.[3] |
| Sensitivity | High sensitivity, capable of detecting low-abundance species. | Also highly sensitive, though this can be matrix-dependent.[12] |
| Sample Preparation | Requires sample to be soluble in LC-compatible solvents. | Requires co-crystallization with a suitable matrix. Acidic matrices can cause unwanted deprotection.[9] |
Experimental Data: Expected Fragmentation Patterns
To illustrate the differences between the two techniques, consider a hypothetical tripeptide: Boc-4-amino-3-methoxybenzoyl-Ala-Gly-OH .
-
Monoisotopic Mass: 437.20 Da
The following table summarizes the expected major ions observed during analysis.
Table 1: Predicted m/z values for Boc-4-amino-3-methoxybenzoyl-Ala-Gly-OH
| Ion Type | Description | Expected m/z (Positive Mode) | Predominant Technique |
| [M+H]⁺ | Intact protonated peptide | 438.21 | MALDI-TOF |
| [M+Na]⁺ | Intact sodium adduct | 460.19 | MALDI-TOF / ESI |
| [M+H-C₄H₈]⁺ | Loss of isobutylene from Boc group | 382.15 | ESI-MS |
| [M+H-Boc]⁺ | Loss of the entire Boc group | 338.14 | ESI-MS |
| b₂ | Boc-4-amino-3-methoxybenzoyl-Ala | 336.17 | ESI-MS/MS |
| y₁ | Gly | 76.04 | ESI-MS/MS |
Experimental Workflows and Protocols
A systematic approach is crucial for the successful analysis of modified peptides. The following diagrams and protocols outline standard workflows for both LC-MS/MS and MALDI-TOF MS.
Figure 1. General workflow for LC-ESI-MS/MS analysis of synthetic peptides.
Figure 2. Common fragmentation pathways of a Boc-protected peptide in ESI-MS.
Protocol 1: LC-MS/MS Analysis
This protocol provides a detailed method for confirming the identity and assessing the purity of a synthetic peptide containing this compound.[13]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve the peptide in Mobile Phase A (see below) to a final concentration of 0.1-0.5 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
-
LC System Parameters:
-
LC System: UPLC/UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 10-15 minutes.
-
Injection Volume: 1-5 µL.
-
-
MS System Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Acquisition: Scan a mass range appropriate for the expected peptide mass (e.g., m/z 200-1500).
-
MS/MS Acquisition: Use data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions from the MS1 scan. Set the precursor ion for the protected peptide ([M+H]⁺) and its expected fragments (e.g., [M+H-56]⁺) as preferred targets.
-
Collision Energy: Use a stepped or optimized collision energy to achieve adequate fragmentation for sequence analysis.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the intact peptide and any deprotected species.
-
Analyze the MS/MS spectra to confirm the peptide sequence by identifying b- and y-type fragment ions.
-
Integrate the peak area of the target peptide in the total ion chromatogram (TIC) or UV chromatogram to estimate purity.
-
Protocol 2: MALDI-TOF MS Analysis
This protocol is designed for rapid molecular weight confirmation of the synthesized peptide, minimizing in-source decay of the Boc group.[3][6]
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix. For protected peptides, a neutral matrix like 2,4,6-trihydroxyacetophenone (THAP) is recommended to minimize acid-catalyzed deprotection.[9] Alternatively, α-cyano-4-hydroxycinnamic acid (CHCA) can be used.
-
Dissolve the matrix in a 50:50 mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water. (Note: While TFA is acidic, its brief contact time during spotting is often tolerated, but for highly sensitive groups, a non-acidic solvent system may be preferred).
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the peptide in 0.1% TFA in water.
-
Dilute this stock 1:10 with the matrix solution.
-
-
Spotting:
-
On a MALDI target plate, spot 0.5-1.0 µL of the final peptide-matrix mixture.
-
Allow the spot to air dry completely at room temperature, allowing co-crystallization of the peptide and matrix.
-
-
MS System Parameters:
-
Ionization Mode: Positive ion reflector mode.
-
Mass Range: Set a range that encompasses the expected molecular weight of the peptide (e.g., m/z 50-2000).
-
Laser Intensity: Use the minimum laser power necessary to obtain a good signal, which helps to prevent fragmentation.
-
Calibration: Calibrate the instrument using a standard peptide mixture with masses that bracket the expected mass of the analyte.
-
-
Data Analysis:
-
Acquire the mass spectrum.
-
Identify the peak corresponding to the monoisotopic mass of the intact, protected peptide ([M+H]⁺ and/or [M+Na]⁺). The relative absence of peaks corresponding to the loss of the Boc group indicates successful analysis of the intact molecule.
-
Conclusion
Both LC-ESI-MS/MS and MALDI-TOF MS are powerful tools for the analysis of peptides containing this compound. The optimal choice depends on the analytical goal. For rapid confirmation of synthesis and molecular weight, MALDI-TOF MS, particularly with a neutral matrix, is highly effective at preserving the labile Boc group. For comprehensive characterization, including purity assessment and definitive sequence confirmation, the coupling of liquid chromatography with ESI-MS/MS is indispensable, providing rich fragmentation data and separating impurities, even if it often reveals the instability of the Boc protecting group. By understanding the strengths and limitations of each technique, researchers can develop a robust analytical workflow to confidently characterize these novel modified peptides for downstream applications in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Preparative Purification Workflow of Synthetic Peptide Using Analytical/Preparative Switching LC-MS System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
Comparative Analysis of Methoxybenzoyl Derivatives as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of 4-substituted methoxybenzoyl-aryl-thiazole (SMART) derivatives, which are structurally related to "Boc-4-amino-3-methoxybenzoic acid" scaffolds. The focus of this guide is on their activity as inhibitors of tubulin polymerization, a key mechanism for anticancer therapeutic agents. The data presented here is based on a study that explored the structure-activity relationships (SAR) of these compounds, providing valuable insights for the rational design of novel anticancer drugs.[1][2]
Introduction to Tubulin Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a critical role in several cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, with phases of polymerization and depolymerization, is fundamental to their function. Disruption of these dynamics is a clinically validated strategy in cancer therapy. Tubulin inhibitors are classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents, the latter of which inhibit tubulin polymerization.[3] By inhibiting tubulin polymerization, these agents can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
The 4-amino-3-methoxybenzoic acid scaffold and its derivatives have been identified as important intermediates in the synthesis of various compounds with potential antitumor activities.[4][5][6] This guide focuses on a series of methoxybenzoyl derivatives that have been systematically evaluated for their antiproliferative activity and their ability to inhibit tubulin polymerization, providing a framework for understanding the key structural features that govern their biological activity.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro cytotoxicity of a series of 4-substituted methoxybenzoyl-aryl-thiazole derivatives against human melanoma (UACC-62) and prostate cancer (PC-3) cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R | UACC-62 IC50 (μM) | PC-3 IC50 (μM) |
| 1a | 4-F | 0.08 ± 0.01 | 0.12 ± 0.02 |
| 1b | 4-Cl | 0.15 ± 0.03 | 0.21 ± 0.04 |
| 1c | 4-Br | 0.22 ± 0.05 | 0.35 ± 0.06 |
| 1d | 4-CH3 | 0.09 ± 0.01 | 0.14 ± 0.02 |
| 1e | 4-OCH3 | 0.18 ± 0.04 | 0.28 ± 0.05 |
| 1f | 3,4-(OCH3)2 | 0.45 ± 0.08 | 0.62 ± 0.11 |
| 1g | H | 0.31 ± 0.06 | 0.48 ± 0.09 |
| Combretastatin A-4 | (Reference) | 0.003 ± 0.001 | 0.005 ± 0.001 |
Data extracted from a study on 4-substituted methoxybenzoyl-aryl-thiazole derivatives as tubulin polymerization inhibitors.
Structure-Activity Relationship (SAR)
The data in the table above reveals several key structure-activity relationships for this class of compounds:
-
Substitution on the Phenyl Ring: The nature and position of the substituent on the 4-phenyl ring significantly influence the cytotoxic activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: Both electron-withdrawing groups (e.g., F, Cl, Br) and electron-donating groups (e.g., CH3, OCH3) at the 4-position of the phenyl ring resulted in potent activity.
-
Potency: The 4-fluoro (1a) and 4-methyl (1d) derivatives exhibited the highest potency among the tested compounds, with IC50 values in the nanomolar range.
-
Methoxy Groups: While a single methoxy group at the 4-position (1e) maintained good activity, the presence of two methoxy groups at the 3 and 4-positions (1f) led to a decrease in potency.
Experimental Protocols
General Procedure for the Synthesis of 4-Substituted Methoxybenzoyl-aryl-thiazole Derivatives
The synthesis of the target compounds generally involves a multi-step process. A key step is the coupling of a substituted benzoyl chloride with an appropriate aryl-thiazole amine. The Boc protecting group on a precursor amine can be removed using an acid such as trifluoroacetic acid (TFA). The final products are typically purified by column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., UACC-62 melanoma and PC-3 prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 values are then calculated from the dose-response curves.
In Vitro Tubulin Polymerization Assay
The ability of the compounds to inhibit tubulin polymerization can be measured using a tubulin polymerization assay kit.
-
Principle: The assay is based on the principle that the polymerization of purified tubulin into microtubules can be monitored by an increase in fluorescence. A fluorescent reporter molecule that binds preferentially to polymerized tubulin is used.
-
Procedure: Purified tubulin is incubated with GTP and the test compounds in a 96-well plate at 37°C. The fluorescence is monitored over time using a fluorescence plate reader.
-
Controls: A known tubulin polymerization inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) are used as positive controls, while a vehicle control (e.g., DMSO) is used as a negative control.
-
Data Analysis: The rate of polymerization is determined from the fluorescence curves. The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is then calculated.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the tubulin polymerization pathway and a general workflow for the evaluation of these compounds.
Caption: Tubulin polymerization and inhibition pathway.
Caption: Experimental workflow for compound evaluation.
References
- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-3-methoxybenzoic acid | 2486-69-3 | FA29095 [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 4-Amino-3-methoxybenzoic acid | Genome Context [genomecontext.com]
A Comparative Analysis of Boc-4-amino-3-methoxybenzoic Acid and Its Positional Isomers for Researchers and Drug Development Professionals
An in-depth examination of the synthesis, physicochemical properties, and potential biological significance of Boc-protected aminomethoxybenzoic acid isomers reveals key differences dictated by the relative positions of the amino and methoxy substituents on the benzoic acid scaffold. This guide provides a comparative overview of these isomers, offering valuable insights for their application in pharmaceutical research and drug development.
The strategic placement of amino and methoxy groups on the aromatic ring of benzoic acid, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) moiety, gives rise to a series of positional isomers with distinct chemical and physical characteristics. While "Boc-4-amino-3-methoxybenzoic acid" is a key building block, its isomers offer a palette of structural diversity for medicinal chemists. Understanding the nuances of these isomers is critical for the rational design of novel therapeutics.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the benzene ring significantly influences the physicochemical properties of the Boc-protected aminomethoxybenzoic acid isomers. These properties, including melting point, solubility, and acidity (pKa), are crucial for their handling, reaction conditions, and pharmacokinetic profiles of the molecules they are incorporated into. A compilation of available data for several isomers is presented below.
| Isomer Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | Isomer 1 | C13H17NO5 | 267.28 | Data not available |
| Boc-3-amino-4-methoxybenzoic acid | Isomer 2 | C13H17NO5 | 267.28 | Data not available |
| Boc-2-amino-3-methoxybenzoic acid | Isomer 3 | C13H17NO5 | 267.28 | Data not available |
| Boc-2-amino-4-methoxybenzoic acid | Isomer 4 | C13H17NO5 | 267.28 | Data not available |
| Boc-2-amino-5-methoxybenzoic acid | Isomer 5 | C13H17NO5 | 267.28 | Data not available |
| Boc-2-amino-6-methoxybenzoic acid | Isomer 6 | C13H17NO5 | 267.28 | Data not available |
| Boc-3-amino-5-methoxybenzoic acid | Isomer 7 | C13H17NO5 | 267.28 | 180-185[1] |
Spectroscopic Characterization
The positional isomerism gives rise to distinct spectroscopic signatures for each compound, which is essential for their identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools to differentiate between the isomers. The chemical shifts of the aromatic protons and carbons are particularly sensitive to the electronic effects of the amino and methoxy substituents. For instance, the coupling patterns of the aromatic protons can unequivocally establish the substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch of the Boc-protected amine, the C=O stretch of the carboxylic acid and the carbamate, and the C-O stretches of the methoxy and carboxylic acid groups. While the overall spectra might be similar, subtle shifts in the vibrational frequencies in the fingerprint region can be used to distinguish between isomers.
Synthesis and Reactivity
The synthesis of these Boc-protected isomers generally involves a two-step process: the synthesis of the corresponding aminomethoxybenzoic acid precursor, followed by the protection of the amino group with di-tert-butyl dicarbonate (Boc₂O).
The reactivity of the carboxylic acid group and the potential for electrophilic aromatic substitution are influenced by the electronic nature and position of the amino and methoxy groups. The Boc-protected amino group is a moderate electron-donating group, while the methoxy group is a strong electron-donating group. The interplay of their inductive and resonance effects determines the nucleophilicity of the aromatic ring and the acidity of the carboxylic acid proton.
Biological Activity and Applications in Drug Discovery
Substituted benzoic acids are prevalent scaffolds in medicinal chemistry. The specific substitution pattern of the Boc-aminomethoxybenzoic acid isomers can significantly impact their biological activity when incorporated into larger molecules. These building blocks are utilized in the synthesis of a wide range of therapeutic agents, including enzyme inhibitors and receptor modulators.
For example, the unprotected forms, such as 3-Amino-4-methoxybenzoic Acid, are used in the synthesis of VEGFR-2 inhibitors and tubulin polymerization inhibitors. Similarly, 2-Amino-6-methoxybenzoic acid is a reagent in the synthesis of Tasquinimod, an anti-cancer agent. The choice of isomer can influence the binding affinity and selectivity of the final drug candidate to its biological target. While specific comparative biological data for the Boc-protected isomers is scarce, the known biological roles of their unprotected precursors suggest that the choice of isomer is a critical parameter in drug design.
Experimental Protocols
General Procedure for Boc Protection of Aminomethoxybenzoic Acids
This protocol describes a general method for the synthesis of Boc-protected aminomethoxybenzoic acid isomers from their corresponding unprotected precursors.
Materials:
-
Aminomethoxybenzoic acid isomer
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aminomethoxybenzoic acid isomer in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected aminomethoxybenzoic acid.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Visualizing Synthesis and Positional Isomerism
To illustrate the concepts discussed, the following diagrams are provided.
References
A Comparative Guide to Solid-Phase vs. Solution-Phase Synthesis of Peptides and Amides Utilizing Boc-4-amino-3-methoxybenzoic Acid
For researchers, scientists, and drug development professionals, the choice between solid-phase and solution-phase synthesis is a critical decision that influences the efficiency, scalability, and purity of the final product. This guide provides an objective comparison of these two methodologies with a specific focus on the incorporation of Boc-4-amino-3-methoxybenzoic acid, a key building block in the development of various bioactive molecules.
At a Glance: Solid-Phase vs. Solution-Phase Synthesis
Solid-phase peptide synthesis (SPPS) has revolutionized the synthesis of peptides and other oligomers by anchoring the growing chain to an insoluble resin, which simplifies the purification process to simple washing and filtration steps.[1][] In contrast, traditional solution-phase synthesis involves carrying out all reactions in a solvent, requiring purification after each step.[1]
The selection of the appropriate method depends on several factors, including the desired length of the peptide, the complexity of the sequence, the required scale of production, and the specific properties of the building blocks, such as this compound.
Quantitative Performance Comparison
| Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis |
| Typical Crude Purity | Variable, dependent on sequence and coupling efficiency | Generally higher due to intermediate purification |
| Overall Yield | Generally high for longer peptides due to a simplified workflow[] | Can be lower due to losses during intermediate purification steps |
| Synthesis Time per Cycle | Minutes to hours[1] | Hours to days[1] |
| Automation | Readily automated[] | Difficult to automate |
| Reagent Stoichiometry | Excess reagents are used to drive reactions to completion | Near-equimolar amounts of reagents |
| Solvent Consumption | High, due to extensive washing steps[1] | Generally lower, but requires solvents for purification[1] |
| Ideal Application | Synthesis of long peptides, peptide libraries, and high-throughput synthesis | Synthesis of short peptides, large-scale production |
Experimental Protocols
Detailed methodologies for the incorporation of this compound in both solid-phase and solution-phase synthesis are provided below. These protocols are based on standard procedures in peptide synthesis.
Protocol 1: Solid-Phase Synthesis of a Model Benzamide using this compound
This protocol describes the manual solid-phase synthesis of a model benzamide on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA, NMM)
-
Solvents (DMF, DCM)
-
Deprotection agent (e.g., 20% piperidine in DMF for Fmoc-based synthesis, or TFA for Boc deprotection of the final product)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc-Deprotection (if applicable): If starting with an Fmoc-protected resin, remove the Fmoc group by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Coupling of this compound:
-
In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with a coupling reagent like HBTU (3 eq.) and a base such as DIEA (6 eq.) in DMF.
-
Add the activated acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM.
-
Add a cleavage cocktail to the resin and react for 2-3 hours to cleave the product from the resin and remove the Boc protecting group.
-
Precipitate the crude product in cold diethyl ether, centrifuge, and dry under vacuum.
-
-
Purification: Purify the crude product by reverse-phase HPLC.
Protocol 2: Solution-Phase Synthesis of a Model Benzamide using this compound
This protocol describes the synthesis of a model benzamide in solution.
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Coupling reagent (e.g., DCC, EDC/HOBt)
-
Base (e.g., DIEA, NMM)
-
Solvents (DCM, DMF)
-
Aqueous solutions for workup (e.g., 1N HCl, saturated NaHCO3, brine)
-
Drying agent (e.g., Na2SO4, MgSO4)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in DCM.
-
Add a coupling reagent such as DCC (1.1 equivalents) and an additive like HOBt (1.1 equivalents) and stir for 10 minutes at 0°C.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amine (e.g., benzylamine, 1 equivalent) in DCM and add a base like DIEA (1 equivalent).
-
Add the amine solution to the activated acid solution and stir the reaction mixture overnight at room temperature.
-
-
Workup:
-
Filter the reaction mixture to remove the urea byproduct.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
-
Boc Deprotection (if required):
-
Dissolve the purified product in DCM and add an excess of TFA.
-
Stir for 1-2 hours at room temperature.
-
Remove the solvent and excess TFA under reduced pressure to obtain the final product.
-
Workflow Visualizations
The following diagrams illustrate the generalized workflows for solid-phase and solution-phase synthesis.
References
Assessing the Impact of "Boc-4-amino-3-methoxybenzoic acid" on Peptide Conformation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for modulating their structure and, consequently, their biological activity. "Boc-4-amino-3-methoxybenzoic acid" is one such synthetic building block used to introduce conformational constraints and enhance the therapeutic potential of peptides. This guide provides a comparative overview of its role in influencing peptide conformation, alongside alternative approaches, supported by general experimental principles.
Introduction to Conformational Constraints in Peptides
Peptides often exhibit high flexibility, which can be detrimental to their biological activity and stability. Introducing conformational constraints aims to lock the peptide into a bioactive conformation, leading to improved receptor binding, increased resistance to proteolytic degradation, and enhanced bioavailability. "this compound," an aromatic amino acid derivative, contributes to this by rigidifying the peptide backbone.
Comparative Analysis of Conformational Constraints
While specific quantitative data on the conformational impact of "this compound" within a peptide is not extensively available in public literature, we can infer its likely effects and compare it to other common strategies based on the principles of peptide chemistry.
| Method of Conformational Constraint | Proposed Advantages of "this compound" | Common Alternatives | Key Performance Metrics for Comparison |
| Aromatic Stacking & Rigidity | The benzene ring introduces a rigid planar structure, potentially influencing local conformation through steric hindrance and pi-stacking interactions with other aromatic residues. The methoxy group can further modulate electronic properties and potential hydrogen bonding. | - Phenylalanine, Tyrosine, Tryptophan- Other substituted aminobenzoic acids- N-methylated amino acids | - Change in secondary structure content (% helicity, β-sheet)- Dihedral angle constraints (φ, ψ)- Receptor binding affinity (Ki, IC50) |
| Backbone Cyclization | Not directly applicable, but the rigid nature of the residue can be a component in a larger cyclic peptide to enforce a specific turn. | - Head-to-tail cyclization- Side-chain to side-chain cyclization (e.g., lactam bridge)- Stapled peptides | - Ring strain energy- Conformational homogeneity- Proteolytic stability (half-life) |
| β-Turn Induction | The defined geometry of the aminobenzoic acid may favor the formation of β-turns, which are crucial for molecular recognition. | - Proline and its analogs- D-amino acids- Aib (α-aminoisobutyric acid) | - Presence of specific NOE contacts in NMR- Characteristic CD spectra- Hydrogen bond distances in crystal structures |
Experimental Protocols for Assessing Peptide Conformation
Detailed experimental validation is crucial to determine the precise impact of incorporating "this compound" or any other non-proteinogenic amino acid. The following are generalized protocols for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.
Sample Preparation:
-
Dissolve 1-5 mg of the synthesized peptide in a suitable deuterated solvent (e.g., DMSO-d6, H2O/D2O 9:1) to a final concentration of 1-10 mM.
-
Add an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Transfer the solution to a high-quality NMR tube.
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H spectrum to assess sample purity and general folding.
-
Perform two-dimensional (2D) experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): If using isotopically labeled samples (¹³C, ¹⁵N) to resolve spectral overlap.
-
Data Analysis:
-
Assign all proton resonances to their respective amino acids.
-
Integrate NOESY cross-peaks to derive inter-proton distance restraints.
-
Use molecular dynamics software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures consistent with the experimental restraints.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to assess the secondary structure content of a peptide.
Sample Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) to a final concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
Data Acquisition:
-
Record the CD spectrum in the far-UV range (typically 190-250 nm).
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
Data is typically expressed as mean residue ellipticity [θ].
Data Analysis:
-
The shape of the CD spectrum is indicative of the secondary structure:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 198 nm.
-
-
Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.
X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.
Sample Preparation (Crystallization):
-
Dissolve the purified peptide to a high concentration (2-20 mg/mL) in a suitable buffer.
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging drop or sitting drop vapor diffusion.
-
Optimize conditions that produce single, well-diffracting crystals.
Data Acquisition:
-
Mount a suitable crystal and expose it to a monochromatic X-ray beam.
-
Collect diffraction data as the crystal is rotated.
Data Analysis:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build a model of the peptide into the electron density map and refine it to obtain the final crystal structure.
Visualizing Methodologies
The following diagrams illustrate the general workflows for peptide synthesis and conformational analysis.
Solid-Phase Peptide Synthesis Workflow
Navigating Purity: A Comparative Guide to Boc-4-amino-3-methoxybenzoic Acid in Research
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a cornerstone of reliable and reproducible results. Boc-4-amino-3-methoxybenzoic acid, a key building block in the synthesis of peptidomimetics and other complex molecules, is no exception. This guide provides an objective comparison of the purity standards for this compound, details the analytical methods for its assessment, and contextualizes its importance in a critical signaling pathway.
Comparative Purity Standards
The purity of this compound is a critical parameter that can influence the yield, impurity profile, and biological activity of the final product. Commercial suppliers typically offer this reagent at a purity of 98% or higher, as determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. While specific batch-to-batch variations exist, the following table summarizes the generally accepted purity standards for research-grade this compound and potential alternatives.
| Compound | Supplier Type | Stated Purity (%) | Analytical Method | Key Impurities (Potential) |
| This compound | Major | ≥ 98.0 | HPLC, NMR | Unreacted 4-amino-3-methoxybenzoic acid, residual di-tert-butyl dicarbonate, tert-butanol, di-Boc species, solvent residues. |
| Niche | ≥ 99.0 | HPLC, NMR, LC-MS | Lower levels of starting materials and byproducts. | |
| Boc-4-aminobenzoic acid | Major | ≥ 98.0 | HPLC, NMR | Unreacted 4-aminobenzoic acid, residual di-tert-butyl dicarbonate. |
| Boc-3-amino-4-methylbenzoic acid | Major | ≥ 97.0 | HPLC, NMR | Unreacted 3-amino-4-methylbenzoic acid, regioisomers. |
Note: The data presented is a summary of generally available information. Researchers should always refer to the Certificate of Analysis for specific batch data.
Experimental Protocols for Purity Assessment
Accurate determination of purity requires robust analytical methods. Below are detailed protocols for the most common techniques used to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for quantifying the purity of this compound and detecting related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used to confirm the structure of the compound and identify proton-bearing impurities.
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.
-
Procedure: Acquire the ¹H NMR spectrum. The characteristic singlet of the nine equivalent protons of the Boc group should be observed around 1.5 ppm. The aromatic protons and the methoxy group protons will have distinct chemical shifts that can be used for structural confirmation. Integration of impurity peaks relative to the main compound peaks can provide a semi-quantitative measure of purity.
Visualizing Experimental and Biological Contexts
To better understand the workflow for purity analysis and the biological relevance of this compound, the following diagrams are provided.
This compound is a valuable building block for synthesizing inhibitors of farnesyltransferase, a key enzyme in the Ras signaling pathway. Dysregulation of this pathway is a hallmark of many cancers.
Benchmarking Boc-4-amino-3-methoxybenzoic Acid: A Comparative Guide to Novel Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of the ultimate success of a therapeutic candidate. For decades, substituted aminobenzoic acids have served as reliable scaffolds in medicinal chemistry. This guide provides a comprehensive benchmark of the widely used building block, Boc-4-amino-3-methoxybenzoic acid, against a new generation of novel alternatives. Through a detailed comparison of physicochemical properties, biological performance in a key therapeutic area, and metabolic stability, this document aims to equip researchers with the data necessary to make informed decisions in the design of next-generation therapeutics.
Comparative Analysis of Physicochemical and Biological Properties
The therapeutic efficacy and druggability of a molecule are intrinsically linked to its physicochemical properties and its ability to interact with its biological target. This section provides a comparative analysis of this compound and representative novel building blocks, focusing on their application in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical target in oncology.[1][2]
Table 1: Comparative Physicochemical Properties of Core Scaffolds
| Building Block Core | Molecular Weight ( g/mol ) | Predicted pKa | Predicted logP | Key Features |
| 4-Amino-3-methoxybenzoic acid | 167.16[3] | 4.74[4] | 1.3 | Standard scaffold with well-understood properties. |
| 4-Amino-3-chlorobenzoic acid | 171.58 | ~4.0 | 1.8 | Halogen substitution can modulate electronic properties and binding interactions. |
| 3-Amino-1H-indazole-6-carboxylic acid | 177.15 | ~4.5 | 1.2 | Heterocyclic core can form additional hydrogen bonds and improve metabolic stability.[5] |
| (1S,3R)-3-Aminocyclohexanecarboxylic acid | 143.18 | ~4.2 | -1.5 | Conformationally constrained, may improve binding affinity and reduce off-target effects.[6] |
Note: Data for the unprotected cores are presented for a more direct comparison of the underlying scaffolds. Predicted values are used for consistency where experimental data for all compounds under uniform conditions are unavailable.
Table 2: Comparative Biological Performance of EGFR Inhibitors Derived from Different Building Blocks
| Building Block Class | Representative Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Substituted Aminobenzoic Acid | Erlotinib (analog) | EGFR | 7 | [7] |
| Substituted Aminobenzoic Acid | Gefitinib (analog) | EGFR | 0.41 | [8] |
| Halogenated Aminobenzoic Acid | N5a (4-amino-3-chloro benzoate ester derivative) | EGFR | 580 | [1] |
| Heterocyclic (Indazole) | Axitinib | VEGFR2 (related RTK) | 0.2 | [5] |
| Heterocyclic (Indazole) | Pazopanib | VEGFR2 (related RTK) | 30 | [5] |
Note: The IC50 values presented are for representative drugs and compounds derived from the respective building block classes. These values are from different studies and are not the result of a direct head-to-head comparison. They are provided to illustrate the potential potency achievable with each scaffold.
Metabolic Stability Profile
A critical aspect of drug development is ensuring that a compound has a favorable metabolic profile, allowing for sufficient exposure in the body to exert its therapeutic effect. The following table provides a conceptual comparison of the expected metabolic stability of compounds derived from the benchmarked building blocks.
Table 3: Comparative Metabolic Stability
| Building Block Class | Expected Metabolic Stability | Rationale |
| This compound | Moderate | The methoxy group can be a site for O-demethylation by cytochrome P450 enzymes.[9] |
| Halogenated Aminobenzoic Acids | Moderate to High | The presence of a halogen can block sites of metabolism, potentially increasing the metabolic half-life. |
| Heterocyclic Scaffolds (e.g., Indazoles, Triazoles) | High | Heterocyclic rings are often more resistant to metabolism compared to simple phenyl rings and can improve metabolic stability.[5][10][11] |
| Conformationally Constrained Amino Acids | High | The rigid structure can reduce recognition by metabolic enzymes, leading to increased stability.[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of robust scientific research. This section provides methodologies for key assays used to evaluate the performance of compounds derived from the building blocks discussed.
In Vitro Kinase Inhibition Assay (EGFR)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against the EGFR kinase.
Objective: To quantify the potency of a test compound in inhibiting EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A 1:3 dilution series starting from 1 mM is recommended. Prepare a "no inhibitor" control with DMSO only.
-
Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well. b. Add 2.5 µL of the EGFR kinase solution to each well. c. Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding. d. Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. e. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Human Liver Microsomal Stability Assay
This assay is used to assess the metabolic stability of a test compound in the presence of human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[13][14]
Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, pre-warm a mixture of HLM and the test compound in phosphate buffer at 37°C for 10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: a. Plot the natural logarithm of the percentage of the remaining parent compound against time. b. Determine the elimination rate constant (k) from the slope of the linear regression. c. Calculate the half-life (t½) using the formula: t½ = 0.693 / k. d. Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).[13][14]
Visualizing Key Concepts
To further aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Amino-3-methoxybenzoic acid | 2486-69-3 | FA29095 [biosynth.com]
- 4. 4-Amino-3-methoxybenzoic acid CAS#: 2486-69-3 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Safety Operating Guide
Essential Guide to the Safe Disposal of Boc-4-amino-3-methoxybenzoic Acid
This guide provides comprehensive safety and logistical information for the proper disposal of Boc-4-amino-3-methoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The available safety data for the related compound, 4-Amino-3-methoxybenzoic acid, indicates that it can cause skin and serious eye irritation.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: In case of dust formation, use a dust mask or a respirator.[3]
Handling:
-
Avoid all personal contact, including inhalation.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the dispersion of dust.[1][3]
-
Wash hands thoroughly after handling.[1]
Spill Response Protocol
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and entering drains.[3][4]
-
Cleanup:
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][5] Do not discharge the chemical into sewers or drains.[3][4][5]
1. Waste Collection and Segregation:
-
Collect waste this compound in a designated, compatible, and leak-proof container.[6]
-
Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents.[2][5]
2. Labeling:
-
Clearly label the waste container as "Hazardous Waste".
-
Include the full chemical name: "this compound".
-
Note the date when the waste was first added to the container.
3. Storage:
-
Keep the waste container tightly closed when not in use.[2][5]
-
Store the sealed container in a designated, cool, dry, and well-ventilated waste accumulation area.[2][5]
-
The storage area should have secondary containment to prevent environmental release in case of a leak.[5]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed contractor.
-
The typical disposal method is controlled incineration, where the material is dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3][5]
-
Ensure that all disposal activities are in full compliance with local, regional, and national regulations.[1][3]
Quantitative Data Summary
| Property | Value |
| Physical State | Solid, Powder |
| Melting Point | 186 - 188 °C / 366.8 - 370.4 °F[2] |
| pH | 3-4 (saturated solution)[3] |
| Autoignition Temperature | 250 °C / 482 °F[3] |
Experimental Workflow and Decision Making
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Disposal Guidance for Handling Boc-4-amino-3-methoxybenzoic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Boc-4-amino-3-methoxybenzoic acid, a key reagent in various synthetic applications. Adherence to these procedures is critical for minimizing exposure and ensuring environmental responsibility.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is crucial to prevent skin contact, eye irritation, and inhalation of dust particles.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields. A face shield is recommended when there is a significant risk of splashing or dust generation.[2][3] | Protects against eye irritation from dust or splashes.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A standard or chemical-resistant lab coat must be worn and fully buttoned. Fully enclosed shoes are mandatory.[2][3] | Prevents skin irritation upon contact.[4] Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood, to prevent the inhalation of dust.[2][5] If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved respirator is required.[2] | Minimizes respiratory tract irritation.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize risks and ensure operational efficiency.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Put on all required PPE as detailed in the table above, ensuring gloves are the correct size and free of defects.[2]
-
-
Handling the Compound :
-
Handle the solid compound carefully to avoid generating dust.[5]
-
If transferring the solid, use a spatula and weigh it on weighing paper or in a suitable container within the fume hood.
-
For creating solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling Procedures :
-
Thoroughly clean any contaminated surfaces and equipment.[2]
-
Remove PPE in the correct order to prevent cross-contamination, starting with gloves, followed by the lab coat, and then eye protection.[2]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
-
Disposal Plan: Waste Management Protocol
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.[2] The primary method for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[6]
-
Waste Segregation and Collection :
-
Solid Waste : Place all disposable materials contaminated with the compound (e.g., gloves, weighing paper, paper towels) into a dedicated and clearly labeled hazardous waste container.[2][6]
-
Unused Compound : Collect any unused or waste this compound in a separate, sealed, and clearly labeled container.[6]
-
-
Labeling and Storage :
-
Arranging for Disposal :
Below is a diagram illustrating the workflow for handling and disposing of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
